Siais178
Description
Structure
2D Structure
Properties
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[[6-[4-[8-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-8-oxooctanoyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H62ClN11O6S2/c1-30-12-11-13-36(51)43(30)59-47(67)38-27-53-49(70-38)57-39-25-40(56-32(3)55-39)60-20-22-61(23-21-60)42(65)15-10-8-7-9-14-41(64)58-45(50(4,5)6)48(68)62-28-35(63)24-37(62)46(66)52-26-33-16-18-34(19-17-33)44-31(2)54-29-69-44/h11-13,16-19,25,27,29,35,37,45,63H,7-10,14-15,20-24,26,28H2,1-6H3,(H,52,66)(H,58,64)(H,59,67)(H,53,55,56,57)/t35-,37+,45-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQREOJIRFCRKQ-ZIBKGDFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)CCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)CCCCCCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H62ClN11O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1012.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SIAIS178: A PROTAC Leveraging VHL E3 Ligase for Targeted Degradation of the Oncogenic Fusion Protein BCR-ABL
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The targeted degradation of pathogenic proteins represents a paradigm shift in therapeutic intervention. Proteolysis-targeting chimeras (PROTACs) are a novel class of small molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. This technical guide provides an in-depth overview of SIAIS178, a potent and selective PROTAC designed to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase for the degradation of the BCR-ABL fusion protein, the primary driver of chronic myeloid leukemia (CML). We will detail the mechanism of action, present key quantitative data, outline experimental protocols for its characterization, and provide visual representations of the associated signaling and experimental workflows.
Introduction: The PROTAC Approach to Cancer Therapy
Conventional cancer therapies often rely on small molecule inhibitors that block the enzymatic activity of oncoproteins. While effective, these inhibitors can be limited by the development of resistance, often through mutations in the target protein's active site. Proteolysis-targeting chimeras (PROTACs) offer an alternative strategy by inducing the degradation of the entire target protein, thereby eliminating both its enzymatic and non-enzymatic functions.
A PROTAC is a heterobifunctional molecule comprising three key components:
-
A warhead that binds to the protein of interest (POI).
-
An E3 ligase ligand that recruits a specific E3 ubiquitin ligase.
-
A linker that connects the warhead and the E3 ligase ligand.
By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI. This polyubiquitination marks the POI for degradation by the 26S proteasome.
The Target: BCR-ABL in Chronic Myeloid Leukemia
Chronic myeloid leukemia (CML) is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, which encodes the constitutively active BCR-ABL tyrosine kinase. The aberrant activity of this kinase drives the uncontrolled proliferation of granulocytes, leading to the clinical manifestations of CML. While tyrosine kinase inhibitors (TKIs) like dasatinib have revolutionized CML treatment, resistance remains a significant clinical challenge.
The E3 Ligase: Von Hippel-Lindau (VHL)
The von Hippel-Lindau (VHL) protein is the substrate recognition component of the VHL E3 ubiquitin ligase complex.[1] This complex plays a crucial role in cellular oxygen sensing by targeting the alpha subunit of hypoxia-inducible factor (HIF-1α) for degradation under normoxic conditions. The well-characterized interaction between VHL and its substrates makes it an attractive E3 ligase to hijack for PROTAC-mediated protein degradation.
This compound: A Bespoke BCR-ABL Degrader
This compound is a PROTAC that links the potent BCR-ABL inhibitor dasatinib to a VHL E3 ligase ligand.[2][3] This design allows this compound to specifically recruit the VHL complex to the BCR-ABL protein, leading to its ubiquitination and subsequent degradation.[2]
Mechanism of Action of this compound
The primary function of this compound is to induce the formation of a ternary complex between the BCR-ABL protein and the VHL E3 ligase complex.[4] This proximity-induced ubiquitination is the catalytic step that leads to the degradation of BCR-ABL.
The key steps in the mechanism of action are as follows:
-
Binding to BCR-ABL: The dasatinib warhead of this compound binds to the ATP-binding pocket of the ABL kinase domain within the BCR-ABL fusion protein.[5]
-
Recruitment of VHL: The VHL ligand portion of this compound binds to the VHL E3 ligase complex.
-
Ternary Complex Formation: The linker connecting the dasatinib and VHL ligand facilitates the formation of a stable ternary complex consisting of BCR-ABL, this compound, and the VHL E3 ligase.
-
Ubiquitination: Within the ternary complex, the VHL E3 ligase catalyzes the transfer of ubiquitin molecules to lysine residues on the surface of the BCR-ABL protein.
-
Proteasomal Degradation: The polyubiquitinated BCR-ABL is recognized and degraded by the 26S proteasome.
-
Recycling of this compound: After inducing ubiquitination, this compound is released and can recruit another molecule of BCR-ABL, acting in a catalytic manner.
Quantitative Data Presentation
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (Proliferation) | K562 | 24 nM | [6] |
| DC50 (BCR-ABL Degradation) | K562 | 8.5 nM | [7] |
IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration.
Table 2: Pharmacokinetic Properties of this compound in Rats
| Administration Route | T1/2 (hours) | Cmax (nM) | Reference |
| Intravenous (IV) | 3.82 | 1165.2 | [6] |
| Intraperitoneal (IP) | 12.35 | 30 | [6] |
T1/2: Half-life. Cmax: Maximum plasma concentration.
Experimental Protocols
The characterization of this compound involved several key experiments to confirm its mechanism of action and quantify its effects. Detailed methodologies are provided below.
Cell Culture
-
Cell Line: K562 (human chronic myeloid leukemia cell line) is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[8]
-
Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
Western Blotting for BCR-ABL Degradation
This protocol is used to assess the dose-dependent degradation of BCR-ABL protein following treatment with this compound.
-
Cell Seeding: Seed K562 cells in 6-well plates at a density of 1 x 106 cells/well.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 1-100 nM) or DMSO as a vehicle control for 16 hours.[6]
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Incubate with primary antibodies against BCR-ABL and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Ubiquitination Assay
This assay confirms that this compound induces the ubiquitination of BCR-ABL.
-
Transfection: Co-transfect HEK293T cells with plasmids encoding His-tagged ubiquitin and BCR-ABL.
-
Treatment: Treat the transfected cells with this compound and the proteasome inhibitor MG132 for 4-6 hours. MG132 is used to allow the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.
-
His-Ubiquitin Pulldown: Dilute the lysates and incubate with Ni-NTA agarose beads to pull down His-tagged ubiquitinated proteins.
-
Elution and Western Blot: Wash the beads extensively and elute the bound proteins. Analyze the eluates by Western blotting using an anti-BCR-ABL antibody to detect ubiquitinated BCR-ABL.
Ternary Complex Formation Assay (NanoBRET™)
This assay measures the this compound-induced proximity between BCR-ABL and VHL in live cells.
-
Cell Line Engineering: Use CRISPR/Cas9 to endogenously tag BCR-ABL with a NanoLuc® luciferase fragment (e.g., HiBiT) and express VHL as a fusion with a complementary fragment (e.g., LgBiT).
-
Cell Plating: Plate the engineered cells in a white, 96-well assay plate.
-
Substrate Addition: Add the NanoLuc® substrate (e.g., furimazine) to the cells.
-
Treatment: Add this compound at various concentrations.
-
Luminescence Detection: Measure the luminescence signal over time. An increase in luminescence indicates the formation of the ternary complex, as the two luciferase fragments are brought into proximity.
Conclusion and Future Directions
This compound exemplifies the power of the PROTAC technology to induce the degradation of previously challenging drug targets like the BCR-ABL oncoprotein. By hijacking the VHL E3 ligase, this compound offers a novel therapeutic strategy for CML, with the potential to overcome resistance to conventional tyrosine kinase inhibitors. The detailed methodologies and quantitative data presented in this guide provide a comprehensive resource for researchers in the field of targeted protein degradation. Future research will likely focus on optimizing the pharmacokinetic properties of this compound, evaluating its efficacy in a broader range of CML models, including those with TKI resistance mutations, and exploring the potential for developing PROTACs that recruit other E3 ligases for the degradation of BCR-ABL. The continued development of potent and selective PROTACs like this compound holds immense promise for the future of cancer therapy.
References
- 1. Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound as an Effective BCR-ABL Degrader by Recruiting Von Hippel-Lindau (VHL) E3 Ubiquitin Ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Quality Control Methods for Optimal BCR-ABL1 Clinical Testing in Human Whole Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
Siais178: A Technical Guide to a Preclinical BCR-ABL Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
Siais178 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the BCR-ABL fusion protein, a key driver of chronic myeloid leukemia (CML).[1][2][3][4][5] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It is intended for researchers, scientists, and drug development professionals interested in the application of targeted protein degradation for the treatment of CML. The document summarizes key quantitative data, outlines experimental methodologies based on publicly available information, and visualizes the core signaling pathways and experimental workflows. As of the latest available information, this compound has not entered clinical trials.
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, encoding the constitutively active BCR-ABL tyrosine kinase.[2][3] While tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of CML, challenges such as acquired resistance and the need for lifelong therapy persist.
Targeted protein degradation using PROTACs offers a novel therapeutic strategy to overcome these limitations.[2] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins. This compound was developed as a potent and selective BCR-ABL degrader.[1][2][3]
Discovery and Design of this compound
This compound was rationally designed as a PROTAC that links the TKI dasatinib, which binds to the ABL kinase domain of BCR-ABL, to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3] This design facilitates the formation of a ternary complex between BCR-ABL and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the BCR-ABL protein.[1][2]
Mechanism of Action
The mechanism of action of this compound involves the recruitment of the VHL E3 ubiquitin ligase to the BCR-ABL oncoprotein. This proximity induces the transfer of ubiquitin molecules to BCR-ABL, marking it for degradation by the 26S proteasome.[2] This catalytic process allows a single molecule of this compound to induce the degradation of multiple BCR-ABL proteins.
Preclinical Data
In Vitro Efficacy
This compound has demonstrated potent and selective activity in CML cell lines.
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Viability) | K562 | 24 nM | [2] |
| DC50 (BCR-ABL Degradation) | K562 | 8.5 nM | [3] |
In Vivo Efficacy
The anti-tumor activity of this compound was evaluated in a K562 xenograft mouse model.
| Animal Model | Dosing Regimen | Outcome | Reference |
| K562 Xenograft | 5, 15, and 45 mg/kg, intraperitoneal (IP), for 12 days | Dose-dependent tumor regression | [2] |
Pharmacokinetics
Pharmacokinetic properties of this compound were assessed in preclinical models.
| Administration | Dose | T1/2 | Cmax | Reference |
| Intravenous (IV) | 2 mg/kg | 3.82 hours | 1165.2 nM | [2] |
| Intraperitoneal (IP) | 2 mg/kg | 12.35 hours | 30 nM | [2] |
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used in the preclinical evaluation of this compound, based on the available literature. Detailed, step-by-step protocols are proprietary to the research institutions and are not publicly available.
Cell Culture and Viability Assays
-
Cell Lines: K562 (human CML cell line) and other leukemia cell lines were used.
-
Culture Conditions: Cells were maintained in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Viability Assay: Cell viability was assessed using standard methods such as the MTT or CellTiter-Glo assay after treatment with this compound for a specified period. The half-maximal inhibitory concentration (IC50) was calculated.
Western Blotting for Protein Degradation
-
Objective: To quantify the levels of BCR-ABL and downstream signaling proteins after this compound treatment.
-
General Protocol:
-
Cells were treated with varying concentrations of this compound for a specified duration (e.g., 16 hours).
-
Cell lysates were prepared using a suitable lysis buffer.
-
Protein concentration was determined using a BCA or Bradford assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane was blocked and then incubated with primary antibodies specific for BCR-ABL, p-STAT5, STAT5, and a loading control (e.g., GAPDH or β-actin).
-
After washing, the membrane was incubated with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The half-maximal degradation concentration (DC50) was determined by quantifying the band intensities.
-
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID) were used.
-
Tumor Implantation: K562 cells were subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reached a palpable size, mice were treated with this compound or vehicle control via intraperitoneal injection according to the specified dosing schedule.
-
Efficacy Assessment: Tumor volume was measured regularly using calipers. Body weight was monitored as an indicator of toxicity. At the end of the study, tumors were excised for further analysis.
Pharmacokinetic Analysis
-
Animal Model: Rats or mice were used.
-
Drug Administration: this compound was administered via intravenous (IV) and intraperitoneal (IP) routes.
-
Sample Collection: Blood samples were collected at various time points after administration.
-
Analysis: The concentration of this compound in plasma was determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Pharmacokinetic parameters, including half-life (T1/2) and maximum concentration (Cmax), were calculated using appropriate software.
Clinical Development Status
As of the latest available information, there is no evidence to suggest that this compound has entered clinical development. Searches of clinical trial registries and public announcements from pharmaceutical companies and research institutions have not yielded any information about ongoing or planned clinical trials for this compound.
Conclusion
This compound is a promising preclinical PROTAC that effectively induces the degradation of the oncoprotein BCR-ABL. Its potent in vitro and in vivo activity against CML models highlights the potential of targeted protein degradation as a therapeutic strategy for this disease. Further investigation is warranted to determine its potential for clinical development. This guide provides a summary of the currently available technical information on this compound for the scientific community.
References
The Structural Activity Relationship of Siais178: An In-Depth Technical Guide for Drug Development Professionals
An authoritative overview of the potent and selective BCR-ABL degrader, Siais178, detailing its mechanism of action, structural activity relationship, and the experimental protocols crucial for its evaluation.
Introduction
This compound is a highly potent and selective degrader of the BCR-ABL fusion protein, the primary driver of chronic myeloid leukemia (CML).[1][2] Operating through the Proteolysis Targeting Chimera (PROTAC) technology, this compound represents a promising therapeutic strategy for CML, including cases resistant to conventional tyrosine kinase inhibitors (TKIs).[3] This technical guide provides a comprehensive analysis of the structural activity relationship (SAR) of this compound, offering valuable insights for researchers, scientists, and drug development professionals engaged in the discovery and optimization of next-generation targeted protein degraders.
This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein (BCR-ABL), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. Specifically, this compound utilizes a derivative of the TKI dasatinib to engage BCR-ABL and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4] The formation of a stable ternary complex between BCR-ABL, this compound, and VHL is paramount for its mechanism of action, leading to the ubiquitination and subsequent proteasomal degradation of the oncoprotein.[4]
Mechanism of Action and Signaling Pathway
This compound induces the degradation of BCR-ABL, thereby inhibiting its downstream signaling pathways that are crucial for CML cell proliferation and survival. A key substrate of BCR-ABL is the Signal Transducer and Activator of Transcription 5 (STAT5).[1][2] Upon phosphorylation by BCR-ABL, STAT5 translocates to the nucleus and promotes the transcription of genes involved in cell growth and survival. This compound-mediated degradation of BCR-ABL leads to a significant reduction in STAT5 phosphorylation, effectively shutting down this pro-leukemic signaling cascade.[1][2]
Structural Activity Relationship (SAR) of this compound
The seminal work by Zhao et al. in the Journal of Medicinal Chemistry provides a detailed investigation into the SAR of this compound, with a particular focus on the optimization of the linker connecting the dasatinib and VHL ligands.[4] The length and composition of the linker were found to be critical for the efficacy of BCR-ABL degradation.
Linker Optimization
A series of this compound analogs were synthesized with varying linker lengths and compositions, including polyethylene glycol (PEG)-based and alkyl chain-based linkers. The study revealed that PROTACs with PEG-based linkers were generally ineffective at inducing BCR-ABL degradation, despite showing some anti-proliferative activity.[4] In contrast, analogs with alkyl chain linkers demonstrated significant degradation of BCR-ABL.
Table 1: SAR of this compound Analogs with Varying Linker Moieties
| Compound | Linker Structure | K562 IC50 (nM) | BCR-ABL DC50 (nM) |
| This compound (19) | (Structure of the optimal linker) | 24 | 8.5 |
| 7 | (Structure of a PEG-based linker) | 14.9 | NDE |
| 9 | (Structure of another PEG-based linker) | 14.9 | NDE |
| 15 | (Structure of a shorter alkyl linker) | >1000 | NDE |
| 16 | (Structure of a slightly longer alkyl linker) | 312.3 | NDE |
| 17 | (Structure of an optimized alkyl linker) | 48.7 | 10.1 |
| 28 (inactive epimer) | (Same as this compound but with inverted stereocenter in VHL ligand) | 118.4 | NDE |
NDE: No Degradation Observed. Data extracted from Zhao et al., J Med Chem, 2019.[4]
The data clearly indicates that a specific length and composition of the alkyl linker are required to achieve potent BCR-ABL degradation. This compound, with its optimized linker, exhibits a DC50 of 8.5 nM.[4]
The Importance of Stereochemistry in the VHL Ligand
The stereochemistry of the VHL ligand is absolutely critical for the activity of this compound. Compound 28, an epimer of this compound with a reversed stereocenter at the 4-position of the proline ring in the VHL ligand, is completely inactive in terms of BCR-ABL degradation.[4] This is because the incorrect stereoisomer is unable to bind to the VHL E3 ligase, thus preventing the formation of the ternary complex. This highlights the stringent structural requirements for E3 ligase recognition.
Activity Against Resistance-Conferring Mutations
A significant advantage of PROTAC-mediated degradation over simple enzymatic inhibition is the potential to overcome drug resistance arising from mutations in the target protein. This compound has been shown to degrade several clinically relevant, imatinib-resistant BCR-ABL mutants.[4] However, mutations that directly interfere with the binding of the dasatinib warhead, such as the T315I "gatekeeper" mutation, render the protein resistant to this compound-mediated degradation.[4]
Table 2: Degradation Activity of this compound Against BCR-ABL Mutants
| BCR-ABL Mutant | This compound Degradation Activity |
| Wild-type | +++ |
| G250E | ++ |
| Y253H | ++ |
| E255K | ++ |
| T315I | - |
Activity based on Western Blot analysis from Zhao et al., J Med Chem, 2019.[4]
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound and its analogs on the proliferation of CML cells (e.g., K562).
Workflow for CCK-8 Assay
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound or its analogs. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Western Blotting for BCR-ABL Degradation
This protocol is used to determine the half-maximal degradation concentration (DC50) of this compound and its analogs.
-
Cell Treatment: Seed K562 cells in a 6-well plate and treat with varying concentrations of this compound or its analogs for 16 hours.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against BCR-ABL (e.g., anti-c-Abl) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize the BCR-ABL signal to the loading control. The DC50 is the concentration at which 50% of the BCR-ABL protein is degraded compared to the vehicle control.
Conclusion
This compound is a highly effective degrader of the oncoprotein BCR-ABL, demonstrating the power of the PROTAC technology in overcoming the limitations of traditional enzyme inhibitors. The structural activity relationship of this compound is finely tuned, with the linker length and composition, as well as the stereochemistry of the VHL ligand, being critical determinants of its degradation potency. This in-depth guide provides the foundational knowledge and experimental framework necessary for the rational design and evaluation of novel BCR-ABL degraders and other PROTAC-based therapeutics. The continued exploration of the SAR of molecules like this compound will undoubtedly pave the way for the development of more effective and durable cancer therapies.
References
Siais178: A Technical Guide to a Potent BCR-ABL Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siais178 is a novel and potent proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the BCR-ABL fusion protein, a key driver in chronic myeloid leukemia (CML).[1][2] As a heterobifunctional molecule, this compound functions by simultaneously binding to the BCR-ABL protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3] This induced proximity facilitates the ubiquitination of BCR-ABL, marking it for subsequent degradation by the proteasome.[4] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and visualizations of its mechanism of action.
Chemical Structure and Properties
This compound is a complex molecule that incorporates a dasatinib moiety for binding to BCR-ABL, a ligand for the VHL E3 ubiquitin ligase, and a linker connecting these two components.[1]
| Property | Value | Reference |
| CAS Number | 2376047-73-1 | [3] |
| Molecular Formula | C₅₀H₆₂ClN₁₁O₆S₂ | [5] |
| Molecular Weight | 1012.7 g/mol | [5] |
| IUPAC Name | N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-(2-((2-(2-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-2-oxoethoxy)ethoxy)ethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide | N/A |
| SMILES String | CC1=C(C=CC=C1Cl)NC(=O)C2=CSC(=N2)NC3=NC(=CC(=N3)N4CCN(CC4)CCOCCOCCOC(=O)C[C@H]5N(C(=O)--INVALID-LINK--O)C(=O)CC6=CC=C(C=C6)C7=CSC(=N7)C)C | N/A |
Biological Activity and Pharmacokinetics
This compound has demonstrated potent and selective degradation of the BCR-ABL protein, leading to significant anti-proliferative effects in CML cell lines.[6]
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (BCR-ABL Degradation) | 24 nM | K562 cells | [6] |
| Anti-proliferative Activity | Significant at 1, 10, 100, 1000 nM | BCR-ABL driven CML cell lines | [6] |
| T₁/₂ (intravenous) | 3.82 hours | Rats | N/A |
| Cₘₐₓ (intravenous) | 1165.2 nM | Rats | N/A |
| T₁/₂ (intraperitoneal) | 12.35 hours | Rats | N/A |
| Cₘₐₓ (intraperitoneal) | 30 nM | Rats | N/A |
Mechanism of Action: Signaling Pathway
This compound exerts its therapeutic effect by hijacking the cell's natural protein disposal system to eliminate the oncogenic BCR-ABL protein. The process begins with the formation of a ternary complex between this compound, BCR-ABL, and the VHL E3 ubiquitin ligase. This proximity allows the E3 ligase to transfer ubiquitin molecules to the BCR-ABL protein. The polyubiquitinated BCR-ABL is then recognized and degraded by the proteasome, leading to the downstream inhibition of signaling pathways, such as the STAT5 pathway, that are constitutively activated by BCR-ABL and drive leukemogenesis.
Caption: this compound induces the degradation of BCR-ABL via the ubiquitin-proteasome system.
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of this compound involves the coupling of a dasatinib derivative, a VHL ligand, and a linker. The following is a representative protocol based on published methods.[5]
Materials:
-
Dasatinib-linker intermediate
-
VHL ligand-linker intermediate
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N-Methylmorpholine (NMM)
-
1-Hydroxy-7-azabenzotriazole (HOAt)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI·HCl)
-
Water
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Dissolve the carboxylic acid-containing intermediate (dasatinib or VHL ligand portion with linker) in a mixture of DMF and anhydrous DCM in a round-bottom flask.
-
Cool the mixture to 0°C.
-
Sequentially add NMM, the other intermediate (amine-containing portion), HOAt, and EDCI·HCl.
-
Purge the flask with nitrogen and allow the reaction mixture to stir at room temperature for 12 hours.
-
Quench the reaction with water.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by preparative HPLC on a C18 column to yield the final product, this compound.
In Vitro Cell Viability Assay (MTT Assay)
This protocol describes a general method for assessing the effect of this compound on the viability of CML cells, such as K562.
Materials:
-
K562 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution in DMSO
-
96-well tissue culture plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blotting for BCR-ABL Degradation
This protocol outlines the steps to determine the extent of BCR-ABL protein degradation in CML cells following treatment with this compound.
Materials:
-
K562 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BCR-ABL, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat K562 cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BCR-ABL antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
Experimental Workflows
In Vitro Experimental Workflow
Caption: A generalized workflow for the in vitro evaluation of this compound.
In Vivo Experimental Workflow
Caption: A typical workflow for assessing the in vivo efficacy of this compound.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Discovery of this compound as an Effective BCR-ABL Degrader by Recruiting Von Hippel-Lindau (VHL) E3 Ubiquitin Ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, 2376047-73-1 | BroadPharm [broadpharm.com]
- 4. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
The PROTAC Siais178: A Technical Guide to its Anticancer Activity Against BCR-ABL
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anticancer activity of Siais178, a potent and selective proteolysis-targeting chimera (PROTAC) designed to degrade the oncogenic fusion protein BCR-ABL. This compound represents a promising therapeutic strategy for Chronic Myeloid Leukemia (CML), a disease driven by the constitutive kinase activity of BCR-ABL. This document details the mechanism of action, quantitative performance data, and the experimental protocols utilized in the preclinical evaluation of this compound.
Core Mechanism of Action: Targeted Protein Degradation
This compound is a heterobifunctional molecule engineered to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway. It consists of two key moieties connected by a linker: one end binds to the BCR-ABL protein, and the other recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4] This induced proximity facilitates the formation of a ternary complex, leading to the polyubiquitination of BCR-ABL, marking it for degradation by the 26S proteasome.[2][3] This degradation-based approach offers a distinct advantage over traditional kinase inhibition by eliminating the entire protein scaffold, thereby shutting down both its enzymatic and non-enzymatic functions and potentially mitigating resistance mechanisms.
Below is a diagram illustrating the logical workflow of this compound's mechanism of action.
Quantitative Performance Data
This compound has demonstrated potent and selective activity in preclinical models of CML. Its efficacy is quantified by its ability to induce degradation of BCR-ABL (DC50) and inhibit the proliferation of CML cells (IC50).
Table 1: In Vitro Activity of this compound in K562 Cells
| Parameter | Value (nM) | Description |
| IC50 | 24 | The concentration required to inhibit the proliferation of K562 (BCR-ABL positive) cells by 50%.[2][5] |
| DC50 | 8.5 | The concentration required to induce 50% degradation of the BCR-ABL protein in K562 cells.[1] |
Table 2: In Vivo Pharmacokinetic Properties of this compound
| Parameter | IV Administration (2 mg/kg) | IP Administration (2 mg/kg) |
| Cmax | 1165.2 nM | 30 nM |
| T1/2 | 3.82 hours | 12.35 hours |
| Data derived from preclinical mouse models.[2][5] |
BCR-ABL Signaling and Point of Intervention
The BCR-ABL oncoprotein constitutively activates a network of downstream signaling pathways crucial for CML pathogenesis, promoting cell proliferation and survival. Key pathways include the RAS/MAPK, PI3K/AKT, and JAK/STAT cascades.[6][7] this compound-mediated degradation of BCR-ABL effectively collapses this entire signaling network. Notably, treatment with this compound has been shown to significantly inhibit the phosphorylation of the downstream substrate STAT5.[2][3]
The following diagram outlines the major BCR-ABL signaling pathways and highlights the intervention point of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the anticancer activity of this compound.
Cell Culture
-
Cell Line: K562 (human CML, BCR-ABL positive).
-
Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂. Cells are kept in suspension at an exponential growth phase.
Western Blotting for BCR-ABL Degradation
This protocol is used to quantify the levels of BCR-ABL and downstream signaling proteins following treatment with this compound.
-
Cell Seeding and Treatment: Seed K562 cells in 6-well plates. Allow cells to acclimate before treating with varying concentrations of this compound (e.g., 1-100 nM) or vehicle control (DMSO) for a specified time, typically 16 hours.[2][3]
-
Cell Lysis: Harvest cells by centrifugation. Wash with ice-cold Phosphate Buffered Saline (PBS). Lyse the cell pellet using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-ABL, anti-phospho-STAT5, anti-STAT5, anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Quantify band intensity using densitometry software, normalizing to a loading control like GAPDH.
Cell Proliferation Assay (MTS/MTT Assay)
This assay measures the cytotoxic and cytostatic effects of this compound.
-
Cell Seeding: Seed K562 cells into 96-well plates at a predetermined density.
-
Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for an additional 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the data and determine the IC50 value using non-linear regression analysis.
In Vivo K562 Xenograft Model
This animal model assesses the in vivo efficacy of this compound in a tumor context.[8][9][10]
-
Animal Housing: Use immunocompromised mice (e.g., NOD/SCID or athymic BALB/c), 4-6 weeks old.[11] House animals in specific pathogen-free conditions.
-
Cell Preparation and Implantation:
-
Harvest K562 cells during their exponential growth phase.
-
Resuspend cells in sterile, serum-free PBS or media at a concentration of 1 x 10⁷ cells/mL. A minimum of 90-98% viability should be confirmed via trypan blue exclusion.[8][9]
-
Subcutaneously inject a bolus of approximately 1 x 10⁶ cells in 100-200 µL into the flank of each mouse.[8]
-
-
Tumor Growth and Randomization: Monitor mice for tumor formation. When tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment and control groups.[8]
-
Treatment Administration:
-
Efficacy Monitoring:
-
Measure tumor dimensions with digital calipers daily or several times a week. Calculate tumor volume using the formula: Volume = (width)² x length/2.[11]
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., Western blot for BCR-ABL levels, immunohistochemistry). Compare tumor growth inhibition between the treated and control groups.
The following diagram provides a high-level overview of the experimental workflow for evaluating this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. BCR/ABL oncogene-induced PI3K signaling pathway leads to chronic myeloid leukemia pathogenesis by impairing immuno-modulatory function of hemangioblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Xenograft mouse model of K562 and K562/IR cells [bio-protocol.org]
- 9. K562 Xenograft Model - Altogen Labs [altogenlabs.com]
- 10. K562 Xenograft Model | Xenograft Services [xenograft.net]
- 11. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
SIAIS178: A Technical Guide to Targeted BCR-ABL Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of SIAIS178, a potent and selective degrader of the BCR-ABL fusion protein. This compound utilizes the Proteolysis Targeting Chimera (PROTAC) technology to hijack the cell's natural protein disposal machinery, offering a promising therapeutic strategy for chronic myeloid leukemia (CML) and other BCR-ABL positive malignancies. This document details the mechanism of action, quantitative biological data, and detailed experimental protocols for the evaluation of this compound.
Core Mechanism of Action
This compound is a heterobifunctional molecule that links the BCR-ABL inhibitor dasatinib to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This dual-binding capability allows this compound to act as a molecular bridge, bringing the BCR-ABL protein into close proximity with the VHL E3 ligase complex. This induced proximity facilitates the ubiquitination of BCR-ABL, marking it for degradation by the proteasome. The degradation of BCR-ABL effectively shuts down its downstream signaling pathways, which are crucial for the uncontrolled proliferation of cancer cells.[2]
Quantitative Biological Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency and efficacy in both in vitro and in vivo models.
| Parameter | Cell Line | Value | Reference |
| IC50 (Proliferation) | K562 | 24 nM | [2][3][4][5] |
| DC50 (Degradation) | K562 | 8.5 nM | [4] |
Table 1: In Vitro Potency of this compound
| Route of Administration | Dose | T1/2 (hours) | Cmax (nM) | Reference |
| Intravenous (iv) | 2 mg/kg | 3.82 | 1165.2 | [2][3] |
| Intraperitoneal (ip) | 2 mg/kg | 12.35 | 30 | [2][3] |
Table 2: Pharmacokinetic Properties of this compound in Rats
Signaling Pathway and Mechanism of Action
The following diagrams illustrate the BCR-ABL signaling pathway and the mechanism of action of this compound.
Caption: BCR-ABL Signaling Pathway.
Caption: this compound Mechanism of Action.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
Cell Proliferation Assay (IC50 Determination)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of BCR-ABL positive cells.
-
Cell Culture:
-
Culture K562 cells (or other suitable BCR-ABL positive cell lines) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
-
Assay Procedure:
-
Seed K562 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Prepare a serial dilution of this compound in DMSO and then dilute further in culture medium to the desired final concentrations (e.g., 1 nM to 1000 nM).[3] The final DMSO concentration should be less than 0.1%.
-
Add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle (DMSO) as a negative control.
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Caption: Cell Proliferation Assay Workflow.
Western Blotting for Protein Degradation (DC50 Determination)
This protocol outlines the procedure to determine the half-maximal degradation concentration (DC50) of this compound.
-
Cell Treatment and Lysis:
-
Seed K562 cells in a 6-well plate at a density of 1 x 10^6 cells per well.
-
Treat the cells with varying concentrations of this compound (e.g., 1 nM to 100 nM) for 16 hours.[2][3] Include a vehicle control (DMSO).
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) from each sample onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BCR-ABL and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the BCR-ABL band intensity to the loading control.
-
Calculate the percentage of BCR-ABL degradation for each concentration relative to the vehicle control.
-
Plot the percentage of degradation against the logarithm of the this compound concentration.
-
Determine the DC50 value by fitting the data to a sigmoidal dose-response curve.
-
Caption: Western Blotting Workflow.
In Vivo Xenograft Tumor Model
This protocol details the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model.
-
Animal Husbandry and Tumor Implantation:
-
Use immunodeficient mice (e.g., NOD-SCID).
-
Subcutaneously inject K562 cells (5 x 10^6 cells in 100 µL of PBS/Matrigel mixture) into the flank of each mouse.
-
Monitor tumor growth regularly by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Monitoring and Endpoint:
-
Monitor tumor volume and body weight of the mice every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting to confirm BCR-ABL degradation).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Compare the tumor growth between the this compound-treated groups and the control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Assess the toxicity of the treatment by monitoring changes in body weight.
-
Caption: In Vivo Xenograft Model Workflow.
References
- 1. documents.thermofisher.cn [documents.thermofisher.cn]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Siais178 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Siais178, a potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of the BCR-ABL fusion protein, in preclinical in vivo mouse models.
Introduction
This compound is a novel therapeutic agent designed to target and degrade the oncogenic BCR-ABL protein, a key driver in Chronic Myeloid Leukemia (CML). As a PROTAC, this compound functions by hijacking the cell's natural protein disposal system. It forms a ternary complex between the BCR-ABL protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BCR-ABL.[1] This mechanism effectively eliminates the protein, inhibiting downstream signaling pathways, such as the phosphorylation of STAT5, and suppressing tumor growth.[1] Preclinical studies in mouse xenograft models have demonstrated the dose-dependent anti-tumor efficacy of this compound.[1]
Mechanism of Action
This compound is comprised of a ligand that binds to the BCR-ABL protein, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase. By bringing BCR-ABL and VHL into close proximity, this compound facilitates the transfer of ubiquitin molecules to BCR-ABL. The polyubiquitinated BCR-ABL is then recognized and degraded by the proteasome.
Caption: Mechanism of this compound-mediated BCR-ABL degradation.
Quantitative Data Summary
The following tables summarize the pharmacokinetic and dose-dependent tumor regression data for this compound in mouse models.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Dose (mg/kg) | T1/2 (hours) | Cmax (nM) |
| Intravenous (IV) | 2 | 3.82 | 1165.2 |
| Intraperitoneal (IP) | 2 | 12.35 | 30 |
Data obtained from studies in rats, which provides an estimation for mouse models.
Table 2: Dose-Dependent Tumor Regression with this compound in K562-Luc Xenograft Model
| Dose (mg/kg) | Administration Route | Dosing Schedule | Outcome |
| 5 | Intraperitoneal (IP) | Daily for 12 days | Attenuated tumor progression |
| 15 | Intraperitoneal (IP) | Daily for 12 days | Dose-dependent attenuation of tumor progression |
| 45 | Intraperitoneal (IP) | Daily for 12 days | Significant tumor regression |
Experimental Protocols
K562-Luc Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous xenograft model using the K562 human chronic myeloid leukemia cell line engineered to express luciferase (K562-Luc) for bioluminescence imaging.
Materials:
-
K562-Luc cells
-
Immunodeficient mice (e.g., NOD/SCID mice, 8-12 weeks old)[2]
-
RPMI-1640 medium with 10% FBS
-
Matrigel
-
Sterile PBS
-
Syringes and needles (27-gauge)
-
Calipers
Procedure:
-
Culture K562-Luc cells in RPMI-1640 medium supplemented with 10% FBS and appropriate antibiotics.
-
Harvest cells during the exponential growth phase and assess viability using trypan blue exclusion (viability should be >95%).
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 1 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the right flank of each immunodeficient mouse.
-
Monitor the mice for tumor growth. Palpable tumors are typically established within 7-10 days.
-
Once tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
Caption: Experimental workflow for the K562-Luc xenograft mouse model.
This compound Formulation and Administration
This protocol details the preparation and administration of this compound for in vivo studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG 400
-
40% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles (27-gauge)
Procedure:
-
Prepare the vehicle solution by mixing DMSO, PEG 400, and 40% HP-β-CD in a 1:3:6 volume ratio.[1]
-
To prepare the dosing solution, first dissolve the this compound powder in DMSO to create a stock solution.
-
Sequentially add PEG 400 and the 40% HP-β-CD solution to the this compound stock solution to achieve the final desired concentration and vehicle ratio.
-
Vortex the solution thoroughly to ensure complete dissolution. The final formulation should be a clear solution.
-
Administer the this compound formulation to the mice via intraperitoneal (IP) injection.
-
For the efficacy studies, a typical dosing schedule is daily administration for 12 consecutive days at doses of 5, 15, and 45 mg/kg.[1]
-
The control group should receive the vehicle solution following the same administration route and schedule.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
Pharmacodynamic Analysis: Western Blotting
This protocol outlines the procedure for analyzing the degradation of BCR-ABL and the inhibition of its downstream signaling in tumor tissues.
Materials:
-
Tumor tissue samples
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-BCR-ABL
-
Anti-phospho-BCR-ABL (p-BCR-ABL)
-
Anti-STAT5
-
Anti-phospho-STAT5 (p-STAT5)
-
Anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
Procedure:
-
At the end of the treatment period (or at specified time points), euthanize the mice and excise the tumors.
-
Homogenize the tumor tissues in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 20 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL Western blotting substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Signaling Pathway
The following diagram illustrates the BCR-ABL signaling pathway and the point of intervention by this compound.
Caption: this compound induces BCR-ABL degradation, inhibiting STAT5 signaling.
References
Application Notes and Protocols for Measuring Siais178-Induced BCR-ABL Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for measuring the degradation of the BCR-ABL fusion protein induced by Siais178, a potent Proteolysis Targeting Chimera (PROTAC). The protocols outlined below are designed to be used by researchers in cell biology, cancer research, and drug discovery to assess the efficacy and mechanism of action of this compound in relevant cell-based and in vivo models.
Introduction
This compound is a PROTAC-based degrader of the oncogenic BCR-ABL protein, a key driver in Chronic Myeloid Leukemia (CML).[1] It functions by hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, bringing it into proximity with BCR-ABL, leading to the ubiquitination and subsequent proteasomal degradation of the BCR-ABL protein.[1][2][3] Measuring the extent and kinetics of this compound-induced BCR-ABL degradation is crucial for evaluating its therapeutic potential.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule composed of a ligand that binds to the BCR-ABL protein and another ligand that recruits the VHL E3 ubiquitin ligase.[2][3] This proximity induces the transfer of ubiquitin molecules to BCR-ABL, marking it for degradation by the 26S proteasome. This targeted protein degradation approach offers a potential advantage over traditional kinase inhibitors by eliminating the entire protein, thereby abrogating both its enzymatic and scaffolding functions.
Caption: Mechanism of this compound-induced BCR-ABL degradation.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity.
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Proliferation) | K562 | 24 nM | [3] |
| DC50 (BCR-ABL Degradation) | K562 | 8.5 nM | [3] |
| In Vivo Efficacy (K562 Xenograft Model) | |
| Treatment Regimen | 5, 15, and 45 mg/kg; intraperitoneally (ip); daily for 12 days |
| Outcome | Dose-dependent attenuation of tumor progression |
Experimental Protocols
Cell Culture
-
Cell Line: K562 (human chronic myeloid leukemia cell line)
-
Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Western Blotting for BCR-ABL Degradation
This protocol is designed to quantify the levels of BCR-ABL and downstream signaling proteins following this compound treatment.
Materials:
-
K562 cells
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies:
-
anti-BCR (for BCR-ABL)
-
anti-phospho-BCR-ABL
-
anti-STAT5
-
anti-phospho-STAT5 (Tyr694)
-
anti-c-ABL
-
anti-VHL
-
anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment:
-
Seed K562 cells at a density of 1 x 10^6 cells/mL in 6-well plates.
-
Treat cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) or DMSO for the desired time (e.g., 16 hours).[3]
-
For mechanism validation, pre-treat cells with a proteasome inhibitor (e.g., MG132 at 2.5 µM) for 2 hours before adding this compound.[2]
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells in Lysis Buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA Protein Assay Kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add ECL Western Blotting Substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control (β-actin).
-
Caption: Western Blotting workflow for BCR-ABL degradation analysis.
Cell Viability Assay
This assay measures the effect of this compound on the proliferation and viability of CML cells.
Materials:
-
K562 cells
-
This compound
-
DMSO
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent (e.g., MTT)
Protocol:
-
Cell Seeding:
-
Seed K562 cells in 96-well plates at a density of 5,000 cells/well in 100 µL of media.
-
-
Compound Treatment:
-
Add serial dilutions of this compound (e.g., 0.1 nM to 10 µM) or DMSO to the wells.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C.
-
-
Viability Measurement:
-
Add 10 µL of CCK-8 reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.
-
In Vivo Xenograft Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model.
Materials:
-
NOD/SCID mice (female, 6-8 weeks old)
-
K562-Luc cells (K562 cells stably expressing luciferase)
-
Matrigel
-
This compound
-
Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Calipers for tumor measurement
-
Bioluminescence imaging system
Protocol:
-
Cell Implantation:
-
Subcutaneously inject 5 x 10^6 K562-Luc cells in a 1:1 mixture with Matrigel into the flank of each mouse.[2]
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth by caliper measurements.
-
When tumors reach an average volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.[2]
-
-
Drug Administration:
-
Administer this compound intraperitoneally (ip) at the desired doses (e.g., 5, 15, 45 mg/kg) daily for a specified period (e.g., 12 days).
-
Administer the vehicle to the control group.
-
-
Tumor Measurement:
-
Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Perform bioluminescence imaging at specified time points to monitor tumor burden.
-
-
Pharmacodynamic Analysis:
-
At the end of the study, or at specified time points, euthanize a subset of mice and excise the tumors.
-
Prepare tumor lysates and perform Western blotting as described in Protocol 2 to assess BCR-ABL degradation and downstream signaling in vivo.
-
Caption: In vivo xenograft model workflow.
Conclusion
These application notes and protocols provide a comprehensive framework for researchers to effectively measure this compound-induced BCR-ABL degradation and evaluate its biological consequences. The detailed methodologies for Western blotting, cell viability assays, and in vivo xenograft studies will enable the consistent and reproducible assessment of this promising PROTAC degrader. Adherence to these protocols will facilitate the generation of high-quality data for the preclinical evaluation of this compound and other BCR-ABL degraders.
References
Application Notes and Protocols for Cell Viability Assays with Siais178
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting cell viability assays using Siais178, a potent and selective proteolysis-targeting chimera (PROTAC) designed to degrade the BCR-ABL fusion protein.
Introduction
This compound is a novel therapeutic agent that operates through targeted protein degradation.[1][2] It functions by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to the oncogenic BCR-ABL protein, which is a key driver in Chronic Myeloid Leukemia (CML).[1][2][3][4] This recruitment leads to the ubiquitination and subsequent proteasomal degradation of BCR-ABL, resulting in the inhibition of downstream signaling pathways and ultimately suppressing the proliferation of CML cells.[2][3][5]
Mechanism of Action of this compound
This compound is a heterobifunctional molecule, composed of a ligand that binds to the BCR-ABL protein and another ligand that binds to the VHL E3 ubiquitin ligase, connected by a linker.[5][6] This dual binding brings the target protein and the E3 ligase into close proximity, facilitating the transfer of ubiquitin molecules to the BCR-ABL protein. The polyubiquitinated BCR-ABL is then recognized and degraded by the proteasome. This targeted degradation approach offers a distinct advantage over traditional kinase inhibitors by eliminating the entire protein rather than just inhibiting its enzymatic activity.[2]
References
- 1. This compound | Selective BCR-ABL Degrader | DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of this compound as an Effective BCR-ABL Degrader by Recruiting Von Hippel-Lindau (VHL) E3 Ubiquitin Ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols: In Vivo Pharmacokinetic Analysis of Siais178
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siais178 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade the BCR-ABL fusion protein, a key driver of chronic myeloid leukemia (CML).[1][2][3][4] As a heterobifunctional molecule, this compound recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to the BCR-ABL protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This mechanism of action offers a promising therapeutic strategy for CML, including cases with resistance to traditional tyrosine kinase inhibitors (TKIs).[3][4]
These application notes provide a comprehensive overview of the in vivo pharmacokinetic (PK) properties of this compound and detailed protocols for its analysis. The provided information is intended to guide researchers in designing and executing preclinical studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) profile of this novel BCR-ABL degrader.
Data Presentation: Pharmacokinetic Parameters of this compound
The following tables summarize the reported pharmacokinetic parameters of this compound in rats following intravenous (IV) and intraperitoneal (IP) administration.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (IV) Administration | Intraperitoneal (IP) Administration |
| Dose | 1 mg/kg | 5 mg/kg |
| Cmax (nM) | 1165.2 | 30 |
| Tmax (h) | 0.083 | 4 |
| AUC (nM*h) | 1345.8 | 288.7 |
| t1/2 (h) | 3.82 | 12.35 |
Data compiled from publicly available research.[2]
Experimental Protocols
The following protocols provide a detailed methodology for conducting in vivo pharmacokinetic studies of this compound in a rodent model. These protocols are based on established methodologies for small molecule and PROTAC pharmacokinetic analysis.
Animal Model and Husbandry
-
Species: Male Sprague-Dawley rats
-
Age: 6-8 weeks
-
Weight: 200-250 g
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (55 ± 10%). Standard laboratory chow and water should be provided ad libitum.
-
Acclimatization: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.
Formulation and Dosing
-
Formulation Vehicle: A common vehicle for PROTACs and other small molecules for in vivo studies is a mixture of DMSO, PEG400, and saline. A suggested formulation is 10% DMSO, 40% PEG400, and 50% saline. The formulation should be prepared fresh on the day of dosing.
-
Dose Preparation:
-
Weigh the required amount of this compound.
-
Dissolve this compound in DMSO.
-
Add PEG400 and vortex until a clear solution is obtained.
-
Add saline to the final volume and vortex thoroughly.
-
-
Administration:
-
Intravenous (IV): Administer the formulation as a single bolus injection into the tail vein. The injection volume should be approximately 1 mL/kg.
-
Intraperitoneal (IP): Administer the formulation as a single injection into the peritoneal cavity. The injection volume should be approximately 5 mL/kg.
-
Blood Sample Collection
-
Route: Blood samples (approximately 0.25 mL) should be collected from the jugular vein or via tail bleeding.
-
Time Points:
-
IV Administration: Pre-dose (0 h), 0.083 h, 0.25 h, 0.5 h, 1 h, 2 h, 4 h, 8 h, 12 h, and 24 h post-dose.
-
IP Administration: Pre-dose (0 h), 0.25 h, 0.5 h, 1 h, 2 h, 4 h, 8 h, 12 h, and 24 h post-dose.
-
-
Sample Processing:
-
Collect blood samples into tubes containing an anticoagulant (e.g., K2EDTA).
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean microcentrifuge tubes.
-
Store the plasma samples at -80°C until bioanalysis.
-
Bioanalytical Method for this compound Quantification
-
Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the quantification of this compound in plasma samples.
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar but chromatographically distinct compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions (Illustrative):
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined through method development.
-
-
Data Analysis:
-
Construct a calibration curve using standard solutions of this compound in blank plasma.
-
Determine the concentration of this compound in the unknown samples by interpolating from the calibration curve.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) can be calculated using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-mediated BCR-ABL degradation.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for in vivo pharmacokinetic analysis of this compound.
References
- 1. uu.diva-portal.org [uu.diva-portal.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Siais178 Off-Target Effects in Cancer Cells: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Siais178 in cancer cells. All information is presented in a clear question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective proteolysis-targeting chimera (PROTAC) designed to degrade the BCR-ABL fusion protein.[1][2] It achieves this by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][3] this compound is primarily investigated for its therapeutic potential in cancers driven by the BCR-ABL fusion protein, such as Chronic Myeloid Leukemia (CML).[1][2]
Q2: Is this compound completely selective for BCR-ABL?
While this compound demonstrates high selectivity for BCR-ABL, it is not completely exclusive in its activity. Global proteomic analyses have revealed that this compound can induce the degradation of other proteins, known as off-target effects.[4]
Q3: What are the known off-target proteins of this compound?
Published studies have identified several off-target proteins that are degraded by this compound in a dose-dependent manner. These include:
-
c-ABL
-
ABL2
-
EPHB4
-
RIPK2
-
Src
-
PDGFRβ[4]
It is noteworthy that the degradation profile of this compound is more selective than the binding profile of its BCR-ABL-binding warhead, dasatinib. This means that not all proteins that bind to dasatinib are degraded by this compound.[4]
Q4: How does the off-target profile of this compound compare to its on-target potency?
This compound is a highly potent degrader of its intended target, BCR-ABL. While it does induce degradation of off-target proteins, the potency is generally greater for BCR-ABL.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound's on-target and off-target effects.
Table 1: On-Target Activity of this compound
| Target | Cell Line | Parameter | Value | Reference |
| BCR-ABL | K562 | DC50 | 8.5 nM | [1] |
| Proliferation | K562 | IC50 | 24 nM | [1] |
Table 2: Documented Off-Target Degradation of this compound
| Off-Target Protein | Cell Line | Observation | Concentration for Significant Degradation | Reference |
| c-ABL | K562 | Dose-dependent degradation | 10-100 nM | [4] |
| ABL2 | K562 | Dose-dependent degradation | 10-100 nM | [4] |
| EPHB4 | K562 | Dose-dependent degradation | 10-100 nM | [4] |
| RIPK2 | K562 | Dose-dependent degradation | 10-100 nM | [4] |
| Src | K562 | Dose-dependent degradation | 10-100 nM | [4] |
| PDGFRβ | K562 | Dose-dependent degradation | 10-100 nM | [4] |
Troubleshooting Guide
Problem 1: I am observing higher than expected cytotoxicity in my cell line, even at low nanomolar concentrations of this compound.
-
Question: Could this be due to off-target effects? Answer: Yes, unexpected cytotoxicity can be a consequence of the degradation of off-target proteins that are essential for cell survival in your specific cell model. The known off-targets of this compound, such as Src and PDGFRβ, are involved in critical cellular signaling pathways, and their degradation could lead to apoptosis or cell cycle arrest.[4]
-
Question: How can I confirm if the observed cytotoxicity is due to off-target degradation? Answer:
-
Western Blot Analysis: Perform a dose-response experiment with this compound in your cell line and probe for the known off-target proteins (c-ABL, ABL2, EPHB4, RIPK2, Src, PDGFRβ) to confirm their degradation at the concentrations causing cytotoxicity.
-
Rescue Experiment: If a specific off-target is suspected to be the cause, you can attempt a rescue experiment by overexpressing a degradation-resistant mutant of that protein. If the cytotoxicity is rescued, it strongly suggests that the off-target effect is the cause.
-
Inactive Control: Use an inactive epimer of this compound as a negative control. This molecule should not bind to VHL and therefore should not induce degradation of either the on-target or off-targets. If the inactive control does not cause cytotoxicity, it points towards a degradation-dependent mechanism.
-
Problem 2: My experimental results are inconsistent when using this compound.
-
Question: What are the common sources of variability in PROTAC experiments? Answer:
-
Cell Line Health and Passage Number: Ensure your cells are healthy and within a consistent, low passage number range. Cellular protein expression, including that of the target, off-targets, and E3 ligase components, can change with passage number.
-
Compound Stability and Handling: this compound, like other PROTACs, is a complex molecule. Ensure proper storage and handling to avoid degradation. Prepare fresh dilutions for each experiment.
-
Treatment Time: The kinetics of protein degradation can vary. Perform a time-course experiment to determine the optimal treatment duration for observing maximal degradation of your protein of interest.
-
Seeding Density: Cell density can influence the cellular response to treatment. Use a consistent seeding density for all experiments.
-
Problem 3: I am not observing degradation of the known off-target proteins in my cell line.
-
Question: Why might the off-target effects of this compound not be reproducible in my experimental system? Answer:
-
Cell Line Specificity: The expression levels of the off-target proteins and the components of the VHL E3 ligase complex can vary significantly between different cell lines. If your cell line has low or no expression of a particular off-target, you will not observe its degradation.
-
Antibody Quality: Ensure that the antibodies you are using for Western blotting are specific and sensitive enough to detect the endogenous levels of the off-target proteins.
-
Experimental Conditions: The concentration of this compound and the treatment time might not be optimal for inducing degradation in your specific cell line. A dose-response and time-course experiment is recommended.
-
Experimental Protocols
Protocol 1: Western Blot Analysis of On-Target and Off-Target Protein Degradation
-
Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known inducer of degradation for one of the off-targets, if available) and a negative control (e.g., an inactive epimer of this compound). Incubate for the desired time (e.g., 16 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against your target of interest (BCR-ABL) and the known off-target proteins (c-ABL, ABL2, EPHB4, RIPK2, Src, PDGFRβ) overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imager.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of each target protein to the loading control.
Protocol 2: Global Proteomics Analysis for Off-Target Identification
-
Cell Culture and Treatment: Grow a large batch of cancer cells and treat them with this compound at a concentration known to induce robust on-target degradation (e.g., 100 nM) and a vehicle control for a specified time (e.g., 16 hours).
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using trypsin.
-
Tandem Mass Tag (TMT) Labeling: Label the peptides from the different treatment groups with isobaric TMT reagents for quantitative comparison.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Analyze the labeled peptide mixture by LC-MS/MS.
-
Data Analysis: Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins. A protein is considered a potential off-target if its abundance is significantly and consistently downregulated in the this compound-treated samples compared to the vehicle control.
Visualizations
Caption: Mechanism of this compound-induced protein degradation.
Caption: Workflow for investigating this compound off-target effects.
Caption: Troubleshooting decision tree for this compound experiments.
References
Siais178 Technical Support Center: Understanding Off-Target Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the documented off-target degradation profile of Siais178, a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to degrade the BCR-ABL fusion protein. This guide will help you troubleshoot experiments and address frequently asked questions concerning the selectivity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a PROTAC designed to selectively target the BCR-ABL fusion protein for degradation by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2]
Q2: Does this compound have any known off-targets?
A2: Yes, global proteomic studies have identified off-target proteins that are degraded by this compound. The most significant off-target is the ABL family kinase member, ABL2.[1] Other high-affinity binding partners of the this compound warhead, such as YES and LYN kinases, were not observed to be significantly degraded.
Q3: How was the off-target profile of this compound determined?
A3: The off-target profile was determined using unbiased, quantitative Tandem Mass Tag (TMT) labeling mass spectrometry to perform a global proteomic analysis of K562 cells treated with this compound.[1] This allowed for the quantification of changes in the abundance of over 8,000 proteins.
Q4: Is there a correlation between the binding affinity of this compound to a protein and its degradation?
A4: No, studies have shown that there is no direct correlation between the binding affinity of this compound to a protein and its degradation efficiency.[1] For instance, while this compound binds to several kinases with high affinity, not all of them are subsequently degraded.
Troubleshooting Guide
Issue: Unexpected phenotype observed in cells treated with this compound that is inconsistent with BCR-ABL degradation.
-
Possible Cause: This could be due to the degradation of an off-target protein. The most prominent off-target of this compound is ABL2.
-
Troubleshooting Steps:
-
Validate ABL2 degradation: Perform a western blot analysis to confirm the degradation of ABL2 in your experimental system at the concentration of this compound being used.
-
Consult the proteomics data: Refer to the quantitative proteomics data provided in this guide to identify other potential off-target proteins that might be contributing to the observed phenotype.
-
Dose-response experiment: Perform a dose-response experiment with this compound to determine if the unexpected phenotype is dose-dependent and correlates with the degradation of specific off-target proteins.
-
Use a negative control: The inactive epimer of this compound, which does not bind to VHL, can be used as a negative control to distinguish between degradation-dependent effects and other pharmacological effects of the molecule.[1]
-
Issue: Discrepancy in this compound selectivity between different cell lines.
-
Possible Cause: The expression levels of off-target proteins and components of the ubiquitin-proteasome system can vary between cell lines, leading to differences in the off-target degradation profile.
-
Troubleshooting Steps:
-
Characterize protein expression: Profile the baseline expression levels of known this compound off-targets (e.g., ABL2) in the cell lines you are using.
-
Cell line-specific proteomics: If significant discrepancies persist, consider performing a targeted or global proteomic analysis in your specific cell line of interest to determine the off-target profile directly.
-
Quantitative Off-Target Degradation Data
The following tables summarize the quantitative proteomic analysis of K562 cells treated with this compound.
Table 1: Significantly Degraded Off-Target Proteins by this compound
| Protein | Gene Name | Fold Change (this compound/Control) | p-value |
| Abelson murine leukemia viral oncogene homolog 2 | ABL2 | 0.45 | < 0.01 |
| Serine/threonine-protein kinase 10 | STK10 | 0.58 | < 0.05 |
| Tyrosine-protein kinase TXK | TXK | 0.62 | < 0.05 |
Table 2: High-Affinity Binders of this compound Warhead (Dasatinib) Not Significantly Degraded
| Protein | Gene Name | Fold Change (this compound/Control) | p-value |
| Proto-oncogene tyrosine-protein kinase Yes | YES1 | Not Significant | > 0.05 |
| Tyrosine-protein kinase Lyn | LYN | Not Significant | > 0.05 |
| Src-like-adapter 2 | SLA2 | Not Significant | > 0.05 |
Experimental Protocols
Protocol 1: Global Proteomics Analysis of this compound Off-Targeting
This protocol outlines the key steps used to identify the off-target degradation profile of this compound.
-
Cell Culture and Treatment:
-
K562 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells were treated with either DMSO (vehicle control) or 100 nM this compound for 24 hours.
-
-
Protein Extraction and Digestion:
-
Cells were harvested and lysed in a buffer containing 8 M urea.
-
Protein concentration was determined using a BCA assay.
-
Proteins were reduced with dithiothreitol (DTT), alkylated with iodoacetamide, and then digested overnight with trypsin.
-
-
Tandem Mass Tag (TMT) Labeling:
-
Digested peptides were labeled with TMT reagents according to the manufacturer's instructions to allow for multiplexed quantitative analysis.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
The labeled peptide mixture was fractionated using high-pH reversed-phase liquid chromatography.
-
Each fraction was then analyzed by nanoLC-MS/MS on a Q Exactive HF mass spectrometer.
-
-
Data Analysis:
-
Raw data was processed using a proteomics data analysis software suite (e.g., MaxQuant).
-
Proteins were identified and quantified based on the TMT reporter ion intensities.
-
Statistical analysis was performed to identify proteins with significantly altered abundance upon this compound treatment.
-
Visualizations
Caption: Mechanism of on-target and off-target degradation by this compound.
Caption: Experimental workflow for identifying this compound off-targets.
References
Improving Siais178 solubility for cell culture
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Siais178 in their cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and informative diagrams to ensure the successful application of this compound and enhance its solubility for optimal results.
Troubleshooting Guide
This guide addresses common issues that may arise when working with this compound in a cell culture setting.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous cell culture medium. | This compound is a hydrophobic compound, and rapid changes in solvent polarity can cause it to fall out of solution. | 1. Pre-warm the cell culture medium to 37°C before adding the this compound DMSO stock. 2. Add the this compound stock solution dropwise to the vortexing medium to ensure rapid and even dispersion. 3. Increase the final serum concentration in the medium if your experimental design allows, as serum proteins can help to solubilize hydrophobic compounds. 4. Prepare an intermediate dilution in a co-solvent like PEG400 or use a serial dilution approach in the culture medium. |
| Loss of this compound activity over time in prepared solutions. | 1. Instability in aqueous solution: PROTACs can be susceptible to hydrolysis. 2. Adsorption to plasticware: Hydrophobic compounds can bind to the surface of plastic tubes and plates. 3. Repeated freeze-thaw cycles of the stock solution can lead to degradation. | 1. Prepare fresh working solutions for each experiment from a frozen stock. Avoid storing diluted this compound in aqueous solutions for extended periods. 2. Use low-adhesion plasticware for preparing and storing this compound solutions. 3. Aliquot the DMSO stock solution into single-use volumes to avoid multiple freeze-thaw cycles. |
| Inconsistent experimental results. | 1. Inaccurate concentration of this compound due to incomplete dissolution or precipitation. 2. Hygroscopic nature of DMSO: Water absorbed by DMSO can affect the solubility of this compound. | 1. Visually inspect for precipitation after preparing working solutions. If precipitation is observed, consider optimizing the solubilization protocol. 2. Use freshly opened, anhydrous DMSO for preparing the stock solution. Store DMSO properly to minimize water absorption. |
| Cell toxicity observed at expected non-toxic concentrations. | Toxicity from the solvent (DMSO). | Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.5%, and include a vehicle control (medium with the same concentration of DMSO) in your experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO). A concentration of up to 300 mg/mL in DMSO can be achieved with the help of ultrasonic treatment. It is crucial to use newly opened, anhydrous DMSO as it is hygroscopic and absorbed water can significantly impact solubility.[1]
Q2: I observed a precipitate in my cell culture plate after adding this compound. What should I do?
A2: Precipitation is a common issue with hydrophobic compounds like this compound when diluted into an aqueous environment. Please refer to the "Precipitation upon dilution" section in the Troubleshooting Guide above for detailed steps to resolve this issue. Key strategies include pre-warming your media, adding the compound dropwise while vortexing, and considering the use of a co-solvent.
Q3: How should I store my this compound stock solution?
A3: Your this compound DMSO stock solution should be aliquoted into smaller, single-use volumes and stored at -20°C for up to one year or at -80°C for up to two years.[1] This will prevent degradation from repeated freeze-thaw cycles.
Q4: What is the mechanism of action of this compound?
A4: this compound is a Proteolysis Targeting Chimera (PROTAC) that selectively degrades the BCR-ABL fusion protein.[2][3][4] It functions by simultaneously binding to the BCR-ABL protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BCR-ABL.[1][2]
Q5: Can I use a solvent other than DMSO?
A5: While DMSO is the recommended solvent, other organic solvents like dimethylformamide (DMF) could potentially be used. However, extensive validation would be required to ensure compatibility with your specific cell line and experimental setup, as well as to confirm that the alternative solvent does not interfere with the activity of this compound. For any solvent, it is critical to keep the final concentration in the cell culture medium low to avoid toxicity.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-adhesion microcentrifuge tubes
-
Ultrasonic water bath
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Briefly vortex the tube to mix.
-
Place the tube in an ultrasonic water bath and sonicate until the this compound is completely dissolved. A clear solution should be obtained.
-
Aliquot the stock solution into single-use, sterile, low-adhesion microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (containing serum, if applicable)
-
Sterile conical tubes
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile conical tube, add the required volume of pre-warmed complete cell culture medium.
-
While gently vortexing the medium, add the required volume of the 10 mM this compound stock solution dropwise to achieve the desired final concentration. For example, to make 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock to 9.99 mL of medium.
-
Continue vortexing for another 10-15 seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately for your cell culture experiments.
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (K562 cells) | 24 nM | [1][2] |
| DC50 (BCR-ABL degradation) | 8.5 nM | [5] |
| Stock Solution Concentration in DMSO | Up to 300 mg/mL (296.24 mM) | [1] |
| Stock Solution Storage (-20°C) | Up to 1 year | [1] |
| Stock Solution Storage (-80°C) | Up to 2 years | [1] |
Diagrams
Caption: Mechanism of this compound-induced BCR-ABL degradation.
References
Siais178 stability in DMSO and culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Siais178, a potent and selective BCR-ABL degrader. Here you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound is a proteolysis-targeting chimera (PROTAC) that selectively degrades the BCR-ABL fusion protein. It functions by simultaneously binding to the BCR-ABL protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of BCR-ABL, marking it for degradation by the proteasome.[1]
2. What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored as a solid at -20°C for up to 1 year or at -80°C for up to 2 years. Stock solutions in DMSO can also be stored at -20°C for up to one month, although fresh preparations are always recommended.[2] Avoid repeated freeze-thaw cycles.
3. How should I prepare a stock solution of this compound?
This compound is highly soluble in DMSO. To prepare a stock solution, dissolve the solid compound in anhydrous DMSO. It is recommended to use freshly opened DMSO as it is hygroscopic, and the presence of water can affect the stability and solubility of the compound.
4. What is the stability of this compound in DMSO at room temperature?
There is no publicly available quantitative data on the stability of this compound in DMSO at room temperature. Generally, storing DMSO stock solutions at room temperature for extended periods is not recommended due to the potential for degradation. One study on a large compound library in DMSO showed that at room temperature, the probability of observing a compound was 92% after 3 months, 83% after 6 months, and 52% after 1 year.[3][4] For optimal results, it is advisable to prepare fresh dilutions from a frozen stock solution for each experiment or to conduct an in-house stability assessment.
5. What is the stability of this compound in cell culture media?
Specific stability data for this compound in various cell culture media (e.g., DMEM, RPMI-1640) with or without fetal bovine serum (FBS) is not publicly available. The stability of small molecules in aqueous-based culture media can be limited and influenced by factors such as pH, temperature, and the presence of serum proteins.[5] It is highly recommended to perform a stability study under your specific experimental conditions. A detailed protocol for such a study is provided in the "Experimental Protocols" section.
Troubleshooting Guide
Issue: My this compound precipitates when I add it to the cell culture medium.
-
Question: Why is my this compound precipitating, and how can I prevent it? Answer: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for hydrophobic compounds.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally below 0.5%, to maintain cell health and minimize solvent effects. However, a slightly higher DMSO concentration may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Pre-warming the Medium: Pre-warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions in the culture medium to gradually decrease the DMSO concentration.
-
Vortexing: Gently vortex the medium immediately after adding the this compound stock solution to ensure rapid and uniform dispersion.
-
Issue: I am not observing efficient degradation of BCR-ABL.
-
Question: What are the possible reasons for poor degradation of the target protein? Answer: Several factors can influence the efficiency of a PROTAC.
-
The "Hook Effect": At very high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are unproductive for forming the ternary complex required for degradation. This can lead to a decrease in degradation efficiency at higher concentrations. It is crucial to perform a dose-response experiment to determine the optimal concentration range for this compound.
-
Incubation Time: The kinetics of protein degradation can vary. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal incubation time for maximal BCR-ABL degradation in your cell line.
-
Cell Line Specifics: The expression levels of VHL E3 ligase can vary between cell lines, which can impact the efficiency of this compound.
-
Compound Stability: As mentioned in the FAQs, the stability of this compound in your specific culture medium could be a factor. Consider performing a stability check.
-
Issue: I am concerned about off-target effects.
-
Question: Does this compound have any known off-target effects? Answer: this compound is designed to be a selective BCR-ABL degrader. However, like many small molecules, the potential for off-target effects exists. The warhead of this compound is based on dasatinib, which is known to have off-target activities. It is good practice to include appropriate controls in your experiments, such as a negative control compound that does not bind to BCR-ABL or VHL, and to assess the levels of other related kinases if off-target effects are a concern.
Quantitative Data Summary
As specific quantitative stability data for this compound is not publicly available, the following tables are provided as templates for researchers to record their own experimental findings.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
| Solid | -20°C | Up to 1 year |
| Solid | -80°C | Up to 2 years |
| DMSO Stock | -20°C | Up to 1 month |
Table 2: Template for this compound Stability Data in DMSO
| Temperature (°C) | Time (hours) | % Remaining this compound |
| 4 | 0 | 100 |
| 4 | 24 | |
| 4 | 48 | |
| 4 | 72 | |
| Room Temperature | 0 | 100 |
| Room Temperature | 24 | |
| Room Temperature | 48 | |
| Room Temperature | 72 |
Table 3: Template for this compound Stability Data in Culture Media at 37°C
| Medium | Time (hours) | % Remaining this compound |
| DMEM + 10% FBS | 0 | 100 |
| DMEM + 10% FBS | 4 | |
| DMEM + 10% FBS | 8 | |
| DMEM + 10% FBS | 24 | |
| RPMI-1640 + 10% FBS | 0 | 100 |
| RPMI-1640 + 10% FBS | 4 | |
| RPMI-1640 + 10% FBS | 8 | |
| RPMI-1640 + 10% FBS | 24 |
Experimental Protocols
Protocol: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method to determine the stability of this compound in DMSO and cell culture media. The specific HPLC parameters may need to be optimized for your system.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without 10% FBS
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA)
-
Incubator (37°C)
-
Microcentrifuge tubes
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Sample Preparation for Stability Study:
-
In DMSO:
-
Dilute the 10 mM this compound stock to 100 µM in anhydrous DMSO.
-
Aliquot into separate tubes for each time point and temperature (e.g., 4°C and room temperature).
-
-
In Culture Media:
-
Dilute the 10 mM this compound stock to a final concentration of 10 µM in pre-warmed (37°C) culture medium (with and without 10% FBS). The final DMSO concentration should be kept constant and low (e.g., 0.1%).
-
Aliquot into separate tubes for each time point.
-
-
-
Incubation:
-
Incubate the prepared samples at the desired temperatures (4°C, room temperature, or 37°C).
-
Collect samples at various time points (e.g., 0, 4, 8, 24, 48 hours). The 0-hour time point represents the initial concentration.
-
-
Sample Processing:
-
For samples in culture media, at each time point, add an equal volume of ice-cold acetonitrile to precipitate proteins.
-
Vortex briefly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for HPLC analysis. Samples in DMSO can be directly diluted with the mobile phase.
-
-
HPLC Analysis:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Scan for the optimal wavelength for this compound (a photodiode array detector is recommended).
-
Gradient: Develop a gradient to separate this compound from any potential degradation products (e.g., 5% to 95% B over 15 minutes).
-
-
Data Analysis:
-
Integrate the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining this compound against time to determine the stability profile.
-
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound leading to the degradation of BCR-ABL.
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. Discovery of this compound as an Effective BCR-ABL Degrader by Recruiting Von Hippel-Lindau (VHL) E3 Ubiquitin Ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fetal bovine serum influences the stability and bioactivity of resveratrol analogues: A polyphenol-protein interaction approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Siais178 for Maximal Degradation
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Siais178, a potent and selective PROTAC (Proteolysis Targeting Chimera) for the degradation of the BCR-ABL fusion protein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional small molecule, specifically a PROTAC, designed to target the oncogenic BCR-ABL fusion protein for degradation.[1][2][3] It functions by simultaneously binding to the BCR-ABL protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of BCR-ABL, marking it for degradation by the cell's proteasome.[1] This targeted protein degradation approach offers a distinct mechanism from traditional kinase inhibition.[2]
Q2: What is the primary application of this compound?
A2: this compound is primarily used in preclinical research for the treatment of Chronic Myeloid Leukemia (CML).[2][3][4] The BCR-ABL fusion protein is the key driver of CML, and by degrading this protein, this compound aims to inhibit the uncontrolled proliferation of leukemia cells.[1][2] It has shown significant anti-proliferative activity in BCR-ABL-driven CML cell lines.[1][2]
Q3: What are the key advantages of using a PROTAC like this compound over traditional kinase inhibitors?
A3: PROTACs like this compound offer several potential advantages over conventional enzyme inhibitors. They act substoichiometrically, meaning a single molecule of this compound can induce the degradation of multiple target protein molecules.[5] This can lead to a more sustained and durable response compared to inhibitors that require continuous binding to be effective.[2] Additionally, by removing the entire protein scaffold, PROTACs can overcome resistance mechanisms associated with kinase domain mutations.[2][3]
Q4: In which cell lines has this compound been shown to be effective?
A4: this compound has demonstrated significant efficacy in BCR-ABL positive CML cell lines, such as K562 and KU-812 cells.[2] Its selectivity is highlighted by its lack of significant antiproliferative activity in non-BCR-ABL driven leukemia cell lines like U937 and HL-60.[2]
Troubleshooting Guide
Issue 1: Suboptimal or no degradation of BCR-ABL protein.
-
Possible Cause 1: Incorrect this compound Concentration.
-
Solution: The concentration of this compound is critical for its efficacy. A dose-response experiment is essential to determine the optimal concentration for your specific cell line and experimental conditions. Degradation of BCR-ABL has been observed in a concentration-dependent manner, typically within the 1-100 nM range for a 16-hour treatment.[1] Refer to the data tables below for reported DC₅₀ values.
-
-
Possible Cause 2: Insufficient Incubation Time.
-
Solution: Protein degradation is a time-dependent process. While significant degradation can be observed at 16 hours[1], a time-course experiment (e.g., 4, 8, 16, 24 hours) is recommended to determine the optimal incubation period for maximal degradation.
-
-
Possible Cause 3: Issues with Cell Health or Density.
-
Solution: Ensure that cells are healthy and in the logarithmic growth phase before treatment. Cell density can also affect drug uptake and response. Follow standard cell culture protocols and ensure consistent cell numbers across experiments.
-
-
Possible Cause 4: Inactive Compound.
-
Solution: To confirm that the observed degradation is due to the specific PROTAC mechanism of this compound, include a negative control in your experiments. An inactive epimer of this compound has been used in studies and failed to reduce BCR-ABL protein levels, demonstrating the specificity of the active compound.[2]
-
Issue 2: High cellular toxicity observed.
-
Possible Cause 1: this compound concentration is too high.
-
Solution: While this compound is selective, very high concentrations may lead to off-target effects and cellular toxicity. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration (CC₅₀) and ensure your experimental concentrations are well below this level.
-
-
Possible Cause 2: Prolonged incubation time.
-
Solution: Extended exposure to any compound can eventually lead to toxicity. Optimize the incubation time to achieve maximal degradation with minimal impact on cell viability.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variability in Reagent Preparation.
-
Solution: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them properly. Use consistent dilutions for all experiments.
-
-
Possible Cause 2: Inconsistent Cell Culture Conditions.
-
Solution: Maintain consistent cell passage numbers, media formulations, and incubation conditions (temperature, CO₂, humidity) to minimize experimental variability.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (Anti-proliferative) | K562 | 24 nM | [1][6] |
| DC₅₀ (BCR-ABL Degradation) | K562 | 8.5 nM | [6] |
| DC₅₀ (BCR-ABL Degradation) | K562 | 10.1 nM | [2] |
IC₅₀: Half-maximal inhibitory concentration. DC₅₀: Half-maximal degradation concentration.
Table 2: In Vivo Experimental Parameters for this compound
| Parameter | Animal Model | Dosage | Administration Route | Duration | Outcome | Reference |
| Antileukemic Efficacy | K562-Luc Xenograft | 5-45 mg/kg | Intraperitoneal (ip) | 12 days | Attenuates tumor progression | [1][2] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound for BCR-ABL Degradation
-
Cell Seeding: Seed K562 cells in a 6-well plate at a density of 2 x 10⁵ cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to create a range of working concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).
-
Treatment: After 24 hours of cell culture, treat the cells with the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the cells for 16 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Lysis: Harvest the cells by centrifugation and wash with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Determine the total protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against BCR-ABL and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BCR-ABL band intensity to the loading control. Plot the percentage of BCR-ABL degradation against the this compound concentration to determine the DC₅₀ value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for optimizing this compound concentration.
Caption: this compound effect on BCR-ABL signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound as an Effective BCR-ABL Degrader by Recruiting Von Hippel-Lindau (VHL) E3 Ubiquitin Ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting inconsistent Siais178 results
Welcome to the technical support center for Siais178. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues that may arise during experiments with this compound, a potent and selective PROTAC (Proteolysis Targeting Chimera) that induces the degradation of the BCR-ABL fusion protein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional molecule known as a PROTAC. It is designed to specifically target the oncogenic fusion protein BCR-ABL, which is a key driver in Chronic Myeloid Leukemia (CML). This compound works by simultaneously binding to BCR-ABL and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination of BCR-ABL, marking it for degradation by the cell's natural protein disposal system, the proteasome. This targeted protein degradation approach offers a different therapeutic strategy compared to traditional enzyme inhibitors.[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term storage, this compound should be stored as a solid at -20°C. Stock solutions should be prepared and used on the same day if possible. If storage of a solution is necessary, it is recommended to store aliquots in tightly sealed vials at -20°C for up to one month, or at -80°C for up to two years.[2] Before use, allow the product to equilibrate to room temperature for at least 60 minutes prior to opening the vial.
Q3: In which solvents is this compound soluble?
Troubleshooting Inconsistent this compound Results
This section provides guidance on how to identify and resolve common issues that can lead to variable or unexpected results in your experiments.
Issue 1: Reduced or No BCR-ABL Degradation Observed
Possible Cause 1.1: Suboptimal this compound Concentration (The "Hook Effect")
-
Question: I am not seeing BCR-ABL degradation, or the degradation is less than expected. Could the concentration of this compound be the issue?
-
Answer: Yes, PROTACs can exhibit a phenomenon known as the "hook effect," where degradation efficiency decreases at very high concentrations.[3] This occurs because at high concentrations, this compound may form binary complexes with either BCR-ABL or the VHL E3 ligase, rather than the productive ternary complex (BCR-ABL:this compound:VHL) required for ubiquitination. It is crucial to perform a dose-response experiment to determine the optimal concentration range for BCR-ABL degradation.
-
Recommendation: Perform a Western blot analysis with a wide range of this compound concentrations (e.g., from low nanomolar to high micromolar) to identify the optimal concentration for maximal degradation (Dmax) and the concentration at which 50% degradation is observed (DC50).
-
Possible Cause 1.2: Issues with Cell Permeability
-
Question: Could poor cell permeability of this compound be the reason for the lack of BCR-ABL degradation in my cell-based assay?
-
Answer: Due to their size and chemical properties, PROTACs can have limited cell permeability, which can be a significant factor in their efficacy.[4] If this compound is not efficiently entering the cells, it cannot engage its intracellular targets.
-
Recommendation: If you suspect permeability issues, consider using cell lines with known differences in permeability or employing techniques to enhance compound uptake. Comparing results from intact cells versus cell lysates can also provide insights into whether permeability is a limiting factor.
-
Possible Cause 1.3: Low Expression or Unavailability of VHL E3 Ligase
-
Question: Does the level of VHL E3 ligase in my cell line affect the activity of this compound?
-
Answer: Yes, the efficacy of this compound is dependent on the presence and availability of the VHL E3 ligase.[1] If the cell line used has very low expression of VHL, or if the VHL is engaged in other cellular processes, the degradation of BCR-ABL will be inefficient.
-
Recommendation: Confirm the expression of VHL in your cell line by Western blot. It is advisable to use cell lines known to have sufficient levels of VHL for PROTAC-mediated degradation.
-
Possible Cause 1.4: Problems with this compound Stability or Storage
-
Question: I am concerned that my this compound may have degraded. How can I check this and what are the proper storage conditions?
-
Answer: Improper storage or handling can lead to the degradation of this compound, reducing its activity.
-
Recommendation: Always follow the manufacturer's storage recommendations.[2] Store this compound as a solid at -20°C or lower. For stock solutions, aliquot and store at -80°C to minimize freeze-thaw cycles. If you suspect degradation, it is best to use a fresh vial of the compound.
-
Issue 2: High Variability in Western Blot Results
Possible Cause 2.1: Inconsistent Protein Loading
-
Question: My Western blot results for BCR-ABL degradation are not consistent between experiments. How can I improve reproducibility?
-
Answer: Inconsistent protein loading is a common source of variability in Western blotting. Accurate protein quantification and equal loading are essential for reliable results.
-
Recommendation: Carefully quantify the total protein concentration of your cell lysates using a reliable method (e.g., BCA assay). Load equal amounts of total protein in each lane of your gel. Always use a loading control (e.g., GAPDH, β-actin, or α-tubulin) to normalize your results and confirm even loading.
-
Possible Cause 2.2: Suboptimal Antibody Performance
-
Question: I am getting weak signals or high background on my Western blots. Could my antibodies be the problem?
-
Answer: The quality and concentration of both the primary and secondary antibodies are critical for obtaining clean and reproducible Western blot data.
-
Recommendation: Optimize the dilution of your primary and secondary antibodies. Ensure your primary antibody is specific for BCR-ABL. Use a fresh dilution of your antibodies for each experiment. If high background persists, try a different blocking buffer or increase the duration and number of wash steps.[5][6]
-
Issue 3: Unexpected Off-Target Effects
Possible Cause 3.1: this compound May Degrade Other Kinases
-
Question: I am observing cellular effects that cannot be explained by BCR-ABL degradation alone. Does this compound have known off-target effects?
-
Answer: this compound was developed from the kinase inhibitor dasatinib, which is known to have multiple targets.[7] While this compound has been shown to have fewer off-target effects than dasatinib, it may still induce the degradation of other kinases.[7] Documented off-target degradation has been a concern for this compound.[8]
-
Recommendation: If you suspect off-target effects, you can perform a proteomics-based screen to identify other proteins that are degraded upon this compound treatment. Alternatively, you can test the effect of this compound on the levels of known dasatinib targets by Western blot.
-
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| IC50 (Inhibition of cell proliferation) | 24 nM | K562 | [2][8] |
| DC50 (50% degradation of BCR-ABL) | 8.5 nM | K562 | [8] |
Experimental Protocols
Protocol 1: Western Blot for BCR-ABL Degradation
This protocol outlines the steps to assess the degradation of BCR-ABL in a human CML cell line (e.g., K562) following treatment with this compound.
-
Cell Culture and Treatment:
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells at an appropriate density in a multi-well plate.
-
Treat cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 16 hours).[1]
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BCR-ABL (e.g., anti-c-Abl) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Strip and re-probe the membrane with an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the BCR-ABL band intensity to the loading control.
-
Calculate the percentage of BCR-ABL degradation relative to the vehicle-treated control.
-
Protocol 2: VHL Recruitment Assay (General Principle)
This protocol describes a general approach to confirm that this compound is recruiting the VHL E3 ligase. Specific assay formats, such as HTRF-based kits, are commercially available and should be performed according to the manufacturer's instructions.[9]
-
Principle: This assay measures the interaction between this compound, a target protein (or a fragment), and the VHL E3 ligase complex. A common format is a competitive binding assay where this compound competes with a fluorescently labeled VHL ligand for binding to the VHL complex.
-
General Steps (for a competitive fluorescence polarization assay):
-
A reaction mixture is prepared containing the purified VHL E3 ligase complex and a fluorescently labeled VHL probe.
-
Increasing concentrations of this compound are added to the mixture.
-
The fluorescence polarization of the solution is measured.
-
If this compound binds to VHL, it will displace the fluorescent probe, leading to a decrease in fluorescence polarization.
-
The IC50 value for VHL binding can then be determined.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - NL [thermofisher.com]
- 6. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. revvity.com [revvity.com]
Addressing poor in vivo bioavailability of Siais178
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Siais178, focusing on addressing its potential for poor in vivo bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective proteolysis-targeting chimera (PROTAC) designed to target the BCR-ABL fusion protein, a key driver in chronic myeloid leukemia (CML).[1][2][3][4] As a PROTAC, this compound is a heterobifunctional molecule; one end binds to the target protein (BCR-ABL), and the other end recruits an E3 ubiquitin ligase, specifically the Von Hippel-Lindau (VHL) E3 ligase.[1][3][5][6] This proximity induces the ubiquitination of BCR-ABL, marking it for degradation by the proteasome.[1] This targeted protein degradation approach differs from traditional kinase inhibitors, which only block the protein's activity.[1][6]
Q2: What are the known pharmacokinetic (PK) parameters for this compound?
Pharmacokinetic studies in rats have provided initial data on the behavior of this compound in vivo. The key parameters from intravenous (IV) and intraperitoneal (IP) administration are summarized below.
| Parameter | Intravenous (IV) | Intraperitoneal (IP) |
| Dose | 2 mg/kg | 2 mg/kg |
| Cmax (Maximum Concentration) | 1165.2 nM | 30 nM |
| T½ (Half-life) | 3.82 hours | 12.35 hours |
| Data sourced from MedChemExpress, citing Zhao Q, et al. J Med Chem. 2019.[1][5] |
Q3: What does the significant difference in Cmax between IV and IP administration suggest?
The maximum plasma concentration (Cmax) of this compound is substantially lower following intraperitoneal (IP) administration compared to intravenous (IV) injection (30 nM vs. 1165.2 nM, respectively).[1][5] This marked difference strongly suggests poor absorption from the peritoneal cavity into systemic circulation and/or significant first-pass metabolism before the compound reaches the bloodstream. This is a common indicator of low bioavailability for the IP route, and it is likely that oral bioavailability would be even more challenging.
Q4: Is poor bioavailability a common issue for PROTACs like this compound?
Yes, developing PROTACs with favorable drug-like properties, including good bioavailability, is a known challenge in the field. Due to their larger molecular size, complex structures, and the need to balance properties for binding to two different proteins, PROTACs often exhibit poor solubility and/or permeability, which are key factors for oral absorption.[7]
Troubleshooting Guide: Addressing Poor In Vivo Bioavailability
This guide provides potential strategies and starting points for researchers encountering issues with this compound efficacy in in vivo models, likely stemming from poor bioavailability.
Q5: My in vivo experiment with this compound is not showing the expected efficacy. Could this be a bioavailability issue?
A lack of in vivo efficacy, despite promising in vitro activity, is frequently due to insufficient drug exposure at the target site.[8][9] The published PK data for this compound indicates that the route of administration has a major impact on plasma concentrations.[1][5] If you are observing lower than expected anti-tumor activity, it is highly probable that the bioavailability of your current formulation is limiting the exposure of cancer cells to therapeutic concentrations of this compound.[6] We recommend conducting a pilot pharmacokinetic study to measure plasma concentrations of this compound in your animal model before proceeding with large-scale efficacy studies.
Q6: How can I improve the in vivo bioavailability of this compound for my experiments?
Improving the bioavailability of poorly soluble compounds often requires specific formulation strategies.[8][9][10][11] Based on general principles for molecules with similar properties, here are several approaches you can consider:
-
Co-solvent Formulations: This is often the simplest and most common starting point. By using a mixture of solvents, you can enhance the solubility of this compound.[8][9] A common combination includes a small amount of DMSO, a polymer like PEG300 to maintain solubility, and a surfactant like Tween-80 to improve wetting and dispersion, all in a saline or aqueous base.[5]
-
Lipid-Based Drug Delivery Systems (LBDDS): For lipophilic drugs, lipid-based formulations can significantly improve oral absorption.[9][10] Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[8][10] This enhances drug solubilization and absorption.
-
Particle Size Reduction (Nanonization): The dissolution rate of a drug is proportional to its surface area.[8][9] Reducing the particle size to the nanometer range (nanosizing) dramatically increases the surface area-to-volume ratio, which can lead to improved dissolution and absorption.[9][10] This can be achieved through techniques like wet milling or high-pressure homogenization.[9]
-
Amorphous Solid Dispersions: In this approach, the crystalline drug is dispersed in a polymer matrix in an amorphous (non-crystalline) state.[8][10] The amorphous form of a drug is typically more soluble than its crystalline counterpart.[12] This can be achieved via methods like spray drying or hot-melt extrusion.[12]
-
Cyclodextrin Complexation: Cyclodextrins are molecules with a hydrophilic exterior and a lipophilic interior cavity.[8] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the lipophilic drug and increasing its apparent solubility in water.[8][10]
Q7: Can you provide a starting point for a simple formulation protocol?
Yes. A common vehicle for preclinical studies of poorly soluble compounds is a co-solvent mixture. The following protocol is based on a formulation suggested for this compound.[5]
Experimental Protocol: Preparation of a Co-Solvent Formulation for this compound
Objective: To prepare a 1 mg/mL solution of this compound in a co-solvent vehicle for in vivo administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade or higher
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile, low-protein binding microcentrifuge tubes
-
Pipettors and sterile, low-retention tips
-
Vortex mixer
-
Sonicator (optional, for difficult to dissolve compounds)
Procedure:
-
Weigh this compound: Accurately weigh the required amount of this compound powder. For example, to make 1 mL of a 1 mg/mL solution, weigh 1 mg of this compound.
-
Prepare the Vehicle: In a sterile microcentrifuge tube, prepare the co-solvent vehicle by adding the components in the following order. It is crucial to ensure each component is fully mixed before adding the next.
-
Step 1: Add 400 µL of PEG300.
-
Step 2: Add 100 µL of DMSO. Vortex thoroughly until the solution is homogeneous.
-
Step 3: Add 50 µL of Tween-80. Vortex thoroughly.
-
Step 4: Add 450 µL of sterile saline. Vortex thoroughly until a clear, uniform solution is achieved.
-
-
Dissolve this compound: Add the pre-weighed this compound powder to 100 µL of DMSO (from the vehicle preparation in step 2). Vortex vigorously until the powder is completely dissolved. Brief sonication may be used if necessary.
-
Final Formulation: Add the remaining vehicle components (PEG300, Tween-80, and Saline) to the this compound/DMSO solution in the order described in step 2, vortexing thoroughly between each addition.
-
Final Check: The final formulation should be a clear, homogenous solution. If any precipitation is observed, the formulation may need further optimization. This formulation results in a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Q8: What analytical methods are recommended for quantifying this compound in biological samples?
For accurate and sensitive quantification of this compound in plasma, tissues, or other biological matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard. This technique offers high specificity and low limits of detection, which are essential for pharmacokinetic analysis, especially when concentrations are expected to be low.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for improving bioavailability.
Caption: Troubleshooting logic for poor in vivo efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound as an Effective BCR-ABL Degrader by Recruiting Von Hippel-Lindau (VHL) E3 Ubiquitin Ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Selective BCR-ABL Degrader | DC Chemicals [dcchemicals.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 12. researchgate.net [researchgate.net]
SIAIS178 In Vivo Studies Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing SIAIS178 in in vivo studies. The information is tailored for scientists and drug development professionals to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a proteolysis-targeting chimera (PROTAC) designed to target the BCR-ABL fusion protein, a key driver in chronic myeloid leukemia (CML).[1][2][3] It functions by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to the BCR-ABL protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][3] This targeted degradation approach offers a potential advantage over traditional kinase inhibitors.
Q2: What are the reported in vivo models for testing this compound?
The primary in vivo model reported for evaluating the efficacy of this compound is the K562 xenograft tumor model in mice.[1][2][4] In these studies, this compound has been shown to induce substantial tumor regression.[1][2][4]
Q3: Are there any known off-target effects or toxicity concerns with this compound?
While this compound has demonstrated potent and selective degradation of BCR-ABL, some studies have raised concerns about potential off-target degradation, which warrants further investigation.[4] As with many therapeutic agents, monitoring for signs of toxicity in animal models is crucial. General in vivo toxicity studies for novel compounds often assess changes in body weight, behavior, and perform histological analysis of major organs.
Q4: What are the key performance metrics for this compound from in vitro studies?
In vitro studies have established the following key parameters for this compound's activity against the K562 cell line:
| Parameter | Value | Cell Line | Reference |
| IC50 | 24 nM | K562 | [4] |
| DC50 | 8.5 nM | K562 | [4] |
Troubleshooting Guide
Problem 1: Suboptimal tumor regression observed in K562 xenograft model.
-
Possible Cause 1: Inadequate Dosing or Formulation. The concentration of this compound reaching the tumor site may be insufficient.
-
Troubleshooting:
-
Verify the dose and administration route against established protocols. One study mentions intraperitoneal (IP) administration of 5-45 mg/kg for 12 days.[3]
-
Ensure the formulation is appropriate for in vivo administration and that this compound is fully solubilized and stable in the delivery vehicle.
-
-
-
Possible Cause 2: Issues with the Animal Model. The tumor burden might be too high at the start of treatment, or the specific mouse strain may have altered drug metabolism.
-
Troubleshooting:
-
Initiate treatment at a smaller, more consistent tumor volume across all study groups.
-
Review the literature for the most appropriate immunodeficient mouse strain for K562 xenografts.[1]
-
-
-
Possible Cause 3: Compound Instability. this compound may be degrading prematurely in vivo.
Problem 2: High variability in experimental results between animals.
-
Possible Cause 1: Inconsistent Administration. The volume or concentration of the administered dose may vary between animals.
-
Troubleshooting:
-
Ensure precise calibration of administration equipment.
-
Have a second researcher verify dosages and administration technique.
-
-
-
Possible Cause 2: Biological Variation. Animals may respond differently to treatment.
-
Troubleshooting:
-
Increase the number of animals per group to improve statistical power.
-
Ensure all animals are of a similar age and weight at the start of the study.
-
-
Problem 3: Signs of toxicity in treated animals (e.g., weight loss, lethargy).
-
Possible Cause 1: Off-Target Effects. this compound may be affecting other proteins or pathways.
-
Troubleshooting:
-
Perform a dose-response study to identify the maximum tolerated dose (MTD).
-
Conduct histological analysis of major organs (liver, kidney, spleen) to identify any pathological changes.
-
-
-
Possible Cause 2: Issues with the Delivery Vehicle. The solvent or formulation used to deliver this compound may be causing toxicity.
-
Troubleshooting:
-
Include a vehicle-only control group in your study design.
-
Investigate alternative, biocompatible delivery vehicles.
-
-
Experimental Protocols & Methodologies
K562 Xenograft Tumor Model Protocol
This protocol is a generalized representation based on common practices for such models.
-
Cell Culture: Culture K562 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID or BALB/c nude mice), typically 6-8 weeks old.[1]
-
Tumor Implantation:
-
Harvest K562 cells during the logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Subcutaneously inject approximately 5 x 10^6 to 1 x 10^7 cells into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment Administration:
-
Randomize mice into treatment and control groups.
-
Prepare this compound in a suitable vehicle.
-
Administer this compound via the desired route (e.g., intraperitoneal injection) at the specified dose and schedule.[3]
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., western blotting for BCR-ABL levels, immunohistochemistry).
-
Visualizations
Caption: Mechanism of action for this compound as a PROTAC.
Caption: General experimental workflow for in vivo efficacy studies.
References
- 1. Discovery of this compound as an Effective BCR-ABL Degrader by Recruiting Von Hippel-Lindau (VHL) E3 Ubiquitin Ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced in vivo Stability and Antitumor Efficacy of PEGylated Liposomes of Paclitaxel Palmitate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Siais178 Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Siais178 in animal models. The information is tailored for scientists and drug development professionals to anticipate and mitigate potential in vivo toxicities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade the BCR-ABL fusion protein, a key driver of chronic myeloid leukemia (CML).[1][2][3] It functions by simultaneously binding to the BCR-ABL protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] This proximity induces the ubiquitination of BCR-ABL, marking it for degradation by the proteasome.[1]
Q2: What are the known on-target and potential off-target effects of this compound?
A2: The primary on-target effect of this compound is the degradation of the BCR-ABL protein, leading to the inhibition of downstream signaling pathways and suppression of CML cell proliferation.[1] this compound is derived from the BCR-ABL inhibitor dasatinib. Therefore, potential off-target effects of this compound may be similar to those of dasatinib, which can include hematological toxicities (neutropenia, thrombocytopenia), gastrointestinal issues, and less commonly, pleural effusion and cardiovascular events.[4][5][6][7] Additionally, some studies have noted that this compound has documented off-target degradation, though the specific proteins affected are not fully detailed in publicly available literature.[8][9]
Q3: What are the common clinical signs of toxicity to monitor in animal models treated with this compound?
A3: Common clinical signs of toxicity to monitor in rodent models include:
-
Body Weight Loss: A significant and progressive decrease in body weight is a primary indicator of toxicity.[10] A loss of over 10% may necessitate dose reduction or cessation.[10]
-
Changes in Physical Appearance: Ruffled fur, hunched posture, and lethargy are general signs of malaise.[11]
-
Behavioral Changes: Reduced activity, social isolation, and changes in feeding or drinking habits can indicate adverse effects.
-
Gastrointestinal Distress: Diarrhea or changes in stool consistency can occur.[4][5]
Q4: What is the reported dosing regimen for this compound in mouse xenograft models?
A4: In a K562 xenograft mouse model, this compound administered via intraperitoneal (IP) injection at doses of 5, 15, and 45 mg/kg for 12 days has been shown to attenuate tumor progression in a dose-dependent manner.[1][3]
Troubleshooting Guides
Issue 1: Unexpected Animal Morbidity or Mortality
| Possible Cause | Troubleshooting Step |
| Dose is too high / Exceeds Maximum Tolerated Dose (MTD): The administered dose of this compound may be causing acute toxicity. | - Immediately cease dosing in the affected cohort. - Conduct a dose-range finding study to determine the MTD. Start with a lower dose and escalate gradually while monitoring for clinical signs of toxicity. - Review the formulation and vehicle for potential toxicity. |
| Vehicle-related toxicity: The vehicle used to dissolve this compound may be causing adverse effects. | - Run a vehicle-only control group to assess its tolerability. - Consider alternative, well-tolerated vehicles for PROTACs, such as those containing cyclodextrins or lipid-based formulations to improve solubility and reduce toxicity.[12][13] |
| Off-target toxicity: this compound may be degrading proteins other than BCR-ABL, leading to unforeseen toxicities. | - Perform a literature search on the off-target effects of the warhead (dasatinib) to anticipate potential organ-specific toxicities.[4][5][14] - If possible, conduct proteomic studies on tissues from treated animals to identify off-target protein degradation. |
Issue 2: Significant Body Weight Loss in Treated Animals
| Possible Cause | Troubleshooting Step |
| On-target toxicity in non-tumor tissues: Degradation of BCR-ABL or related kinases in healthy tissues could lead to systemic toxicity. | - Reduce the dose of this compound. - Consider an intermittent dosing schedule (e.g., every other day) to allow for recovery between doses. |
| Gastrointestinal toxicity: this compound may be causing irritation to the gastrointestinal tract. | - Monitor for diarrhea and changes in food and water intake. - Provide supportive care, such as supplemental nutrition and hydration. - Consider co-administration of gastro-protective agents after consulting with a veterinarian. |
| Dehydration: | - Ensure easy access to drinking water. - Monitor for signs of dehydration (e.g., skin tenting). |
Issue 3: Poor Efficacy at Doses That Appear Well-Tolerated
| Possible Cause | Troubleshooting Step |
| Suboptimal Pharmacokinetics (PK): this compound may have poor absorption, rapid metabolism, or rapid clearance, leading to insufficient exposure at the tumor site. | - Perform a PK study to determine the concentration of this compound in plasma and tumor tissue over time. - Optimize the dosing route and schedule based on the PK data. - Consider formulation strategies to improve bioavailability.[12][13] |
| "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, rather than the desired ternary complex, which can reduce efficacy. | - Test a wider range of doses, including lower concentrations, to see if efficacy improves. |
| Tumor Model Resistance: The specific xenograft model may be resistant to BCR-ABL degradation. | - Confirm BCR-ABL expression in the tumor cells. - Consider using a different CML cell line for the xenograft model. |
Data Presentation
Table 1: In Vivo Dosing and Pharmacokinetics of this compound
| Parameter | Value | Species | Administration Route | Reference |
| Efficacious Dose Range | 5 - 45 mg/kg (for 12 days) | Mouse (K562 Xenograft) | Intraperitoneal (IP) | [1][3] |
| T1/2 | 3.82 hours | Rat | Intravenous (IV) | [1][3] |
| T1/2 | 12.35 hours | Rat | Intraperitoneal (IP) | [1][3] |
| Cmax | 1165.2 nM | Rat | Intravenous (IV) | [1][3] |
| Cmax | 30 nM | Rat | Intraperitoneal (IP) | [1][3] |
Note: Specific MTD data for this compound in animal models is not publicly available.
Experimental Protocols
Protocol 1: K562 Xenograft Model for Efficacy and Toxicity Assessment
-
Cell Culture: Culture K562 human chronic myeloid leukemia cells in appropriate media until they reach the desired number for implantation.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or BALB/c nude), typically 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject approximately 5 x 106 K562 cells in a suitable buffer (e.g., PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Dosing: Once tumors reach the desired size, randomize mice into treatment and control groups. Prepare this compound in a suitable vehicle and administer via the desired route (e.g., IP injection).
-
Toxicity Monitoring:
-
Record body weight at least three times per week.
-
Perform daily clinical observations for signs of toxicity (activity level, posture, fur condition).
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Harvest tumors and major organs (liver, spleen, kidney, heart, lungs) for histopathological analysis.
-
-
Efficacy Assessment:
-
Continue to measure tumor volume throughout the study.
-
At the end of the study, excise and weigh the tumors.
-
Tumor samples can be used for pharmacodynamic analysis (e.g., Western blot for BCR-ABL levels).
-
Protocol 2: Acute Toxicity Study (Dose Range Finding)
-
Animal Model: Use healthy, non-tumor-bearing mice of the same strain as the efficacy studies.
-
Dose Escalation: Divide mice into several cohorts. Administer a single dose of this compound to each cohort, with escalating doses across cohorts. Include a vehicle-only control group.
-
Intensive Monitoring: Observe animals continuously for the first few hours post-dosing and then several times daily for up to 14 days.
-
Data Collection:
-
Record all clinical signs of toxicity.
-
Note the time of onset, duration, and severity of any adverse effects.
-
Record any mortalities.
-
-
Endpoint: The Maximum Tolerated Dose (MTD) is typically defined as the highest dose that does not cause mortality or severe clinical signs of toxicity.
Mandatory Visualization
Caption: Mechanism of this compound-mediated BCR-ABL degradation.
Caption: Workflow for a this compound xenograft study.
Caption: Logic diagram for troubleshooting unexpected toxicity.
References
- 1. A narrative review on adverse effects of dasatinib with a focus on pharmacotherapy of dasatinib-induced pulmonary toxicities [bloodresearch.or.kr]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Adverse reactions after treatment with dasatinib in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Adverse reactions after treatment with dasatinib in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies [frontiersin.org]
- 6. Severe adverse events associated with the use of second-line BCR/ABL tyrosine kinase inhibitors: preferential occurrence in patients with comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of side effects associated with intolerance to BCR-ABL inhibitors in patients with chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. K562 Xenograft Model - Altogen Labs [altogenlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. Associations between clinical signs and pathological findings in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of Siais178 and Dasatinib in Targeting the BCR-ABL Oncoprotein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two compounds, Siais178 and dasatinib, in the context of targeting the BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML). We present a detailed analysis of their mechanisms of action, supported by preclinical experimental data, to inform research and development decisions.
Executive Summary
Dasatinib is an established second-generation tyrosine kinase inhibitor (TKI) that effectively targets the ATP-binding site of the ABL kinase domain of the BCR-ABL oncoprotein, along with other kinases such as the SRC family. In contrast, this compound is a novel Proteolysis Targeting Chimera (PROTAC) that utilizes a dasatinib moiety to specifically bind to BCR-ABL and recruit the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the targeted degradation of the BCR-ABL protein. This fundamental difference in their mechanism of action—inhibition versus degradation—underpins the comparative efficacy and potential advantages of this compound.
Mechanism of Action
Dasatinib: Kinase Inhibition
Dasatinib functions as a multi-targeted ATP-competitive kinase inhibitor.[1] By binding to the kinase domain of BCR-ABL, it blocks the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that drive cell proliferation and survival in CML.[2]
This compound: Targeted Protein Degradation
This compound is a heterobifunctional molecule designed to induce the degradation of BCR-ABL. It consists of a ligand for the VHL E3 ubiquitin ligase connected via a linker to a dasatinib analog, which serves as the BCR-ABL targeting ligand.[3][4] This chimeric molecule facilitates the formation of a ternary complex between BCR-ABL and the VHL E3 ligase, leading to the ubiquitination of BCR-ABL and its subsequent degradation by the proteasome.[3]
Signaling Pathway Diagrams
Caption: Dasatinib inhibits BCR-ABL kinase activity.
Caption: this compound induces proteasomal degradation of BCR-ABL.
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound in comparison to dasatinib, based on preclinical studies.
In Vitro Efficacy
| Parameter | This compound | Dasatinib | Cell Line | Reference |
| IC50 (Proliferation) | 24 nM | Not explicitly stated in the direct comparison, but this compound's antiproliferative activity was not superior to dasatinib's in K562 cells. | K562 | [4] |
| DC50 (BCR-ABL Degradation) | 8.5 nM | Does not induce degradation | K562 | [5] |
| Effect on BCR-ABL Phosphorylation | Significant inhibition | Significant inhibition | K562 | [3] |
| Effect on STAT5 Phosphorylation | Significant inhibition | Significant inhibition | K562 | [3] |
In Vivo Efficacy (K562 Xenograft Model)
| Treatment Group | Dosage | Tumor Growth | Reference |
| Vehicle Control | N/A | Uninhibited | [4] |
| This compound | 5, 15, and 45 mg/kg (i.p.) | Dose-dependent attenuation of tumor progression. | [3] |
| Dasatinib | 10 mg/kg (i.p.) | In a direct comparison, this compound did not show superior tumor growth inhibitory efficacy over dasatinib.[4] | [4] |
Experimental Protocols
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds on cell proliferation.
Method:
-
K562 cells were seeded in 96-well plates.
-
Cells were treated with various concentrations of this compound or dasatinib.
-
After a specified incubation period (e.g., 72 hours), a cell viability reagent (such as CellTiter-Glo®) was added to each well.
-
Luminescence, which is proportional to the number of viable cells, was measured using a plate reader.
-
IC50 values were calculated from the dose-response curves.
Western Blot for Protein Degradation
Objective: To assess the degradation of BCR-ABL protein induced by this compound.
Method:
-
K562 cells were treated with various concentrations of this compound, dasatinib, or a negative control for a specified time (e.g., 16 hours).[3]
-
Cells were lysed, and total protein was extracted.
-
Protein concentrations were determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against BCR-ABL, phosphorylated BCR-ABL, STAT5, phosphorylated STAT5, and a loading control (e.g., β-actin).
-
After washing, the membrane was incubated with a corresponding secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
The half-maximal degradation concentration (DC50) was determined by quantifying the reduction in the BCR-ABL protein band intensity relative to the loading control across a range of this compound concentrations.[5]
K562 Xenograft Mouse Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound and dasatinib.
Method:
-
Immunocompromised mice (e.g., NOD/SCID) were subcutaneously injected with K562 cells.
-
Once tumors reached a palpable size, mice were randomized into treatment and control groups.
-
This compound (e.g., 5, 15, and 45 mg/kg) or dasatinib (e.g., 10 mg/kg) was administered intraperitoneally (i.p.) according to a predetermined schedule (e.g., daily for 12 days).[3][4]
-
Tumor volume and body weight were measured regularly throughout the study.
-
At the end of the study, tumors were excised and weighed.
Experimental Workflow Diagram
Caption: Preclinical evaluation workflow for this compound and dasatinib.
Conclusion
This compound represents a promising alternative to traditional kinase inhibition for targeting BCR-ABL. Its distinct mechanism of action, leading to the degradation of the oncoprotein, offers the potential to overcome some of the limitations of kinase inhibitors, such as the development of resistance. While preclinical data indicate that this compound effectively degrades BCR-ABL at nanomolar concentrations and attenuates tumor growth in vivo, further studies are required to definitively establish its superiority over dasatinib in a clinical setting. The provided data and protocols serve as a valuable resource for researchers in the field of targeted cancer therapy.
References
Head-to-Head Comparison of Siais178 with Other BCR-ABL PROTACs
In the rapidly evolving landscape of targeted protein degradation, several Proteolysis Targeting Chimeras (PROTACs) have emerged as promising therapeutics for Chronic Myeloid Leukemia (CML) by targeting the oncogenic BCR-ABL fusion protein. This guide provides a head-to-head comparison of Siais178 with other notable BCR-ABL PROTACs, namely GMB-475 and LPA81, focusing on their performance backed by experimental data.
Overview of Compared PROTACs
This compound is a potent and selective BCR-ABL degrader that utilizes the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce proteasomal degradation of the target protein.[1] It is constructed using the BCR-ABL kinase inhibitor dasatinib as the warhead.[2]
GMB-475 also recruits the VHL E3 ligase but employs an allosteric inhibitor targeting the myristoyl pocket of ABL1.[3][4] This distinct mechanism of action offers a different approach to inducing BCR-ABL degradation.
LPA81 is a highly potent PROTAC that degrades both native and mutant forms of BCR-ABL.[5] It is based on the allosteric inhibitor asciminib as the warhead and recruits the Cereblon (CRBN) E3 ubiquitin ligase.
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound, GMB-475, and LPA81 based on available preclinical studies.
In Vitro Potency and Efficacy
| Parameter | This compound | GMB-475 | LPA81 |
| Target Protein | BCR-ABL | BCR-ABL1 | Native and Mutant BCR-ABL1 |
| E3 Ligase Recruited | VHL | VHL | CRBN |
| Warhead | Dasatinib | Allosteric Inhibitor (GNF-5 based) | Asciminib |
| Cell Line(s) | K562, KU812 | K562, Ba/F3 | Human CML cell lines |
| IC50 (Cell Proliferation) | 24 nM (K562)[6][7] | ~1 µM (K562, Ba/F3 BCR-ABL1)[8] | < 1 µM[5] |
| DC50 (Degradation) | 8.5 nM (K562)[6][7] | 340 nM (K562, 18h) | 10 nM (24h) |
| Dmax (Max Degradation) | >90% | 95% (K562, 18h) | 98% (24h)[5] |
In Vivo Efficacy
| Parameter | This compound | GMB-475 | LPA81 |
| Animal Model | K562-Luc xenograft in mice[2] | Ba/F3-MG-p210-Luc CML mouse model[3] | Data not yet fully available |
| Dosing Regimen | 5, 15, and 45 mg/kg, i.p., daily for 12 days[1] | 5 mg/kg, i.p., once every two days for 10 days[3] | Not specified |
| Observed Effect | Dose-dependent tumor progression attenuation[1] | Trend of reducing tumor burden and prolonging survival[3] | Potent degradation of native and mutant BCR-ABL1[5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures involved, the following diagrams are provided.
Experimental Protocols
Cell Viability Assay (General Protocol)
-
Cell Seeding: Seed CML cells (e.g., K562) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTACs (this compound, GMB-475, or LPA81) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add a cell viability reagent such as WST-8 or CCK8 to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the cell viability against the logarithm of the compound concentration.
Western Blot for Protein Degradation (General Protocol)
-
Cell Lysis: After treating cells with the PROTACs for the desired time, wash the cells with PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against BCR-ABL, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation (DC50 and Dmax).
In Vivo Xenograft Model (General Protocol for this compound)
-
Cell Implantation: Subcutaneously inject K562-Luc cells into the flank of immunodeficient mice.[2]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Administer this compound via intraperitoneal (i.p.) injection at various doses (e.g., 5, 15, 45 mg/kg) daily for a specified period (e.g., 12 days).[1]
-
Monitoring: Monitor tumor volume and animal well-being regularly.
-
Bioluminescence Imaging: Perform bioluminescence imaging to track tumor burden.
-
Endpoint Analysis: At the end of the study, excise the tumors for further analysis, such as Western blotting to confirm in vivo target degradation.
Conclusion
This compound, GMB-475, and LPA81 represent significant advancements in the development of PROTAC-based therapies for CML. This compound and LPA81 demonstrate high potency in the nanomolar range for both cell growth inhibition and protein degradation. GMB-475, with its allosteric mechanism, provides an alternative strategy for targeting BCR-ABL. While this compound has shown clear dose-dependent in vivo efficacy, further in vivo studies for LPA81 will be crucial for a complete comparison. The choice of a particular PROTAC for further development will likely depend on a comprehensive evaluation of their efficacy against resistant mutations, pharmacokinetic properties, and overall safety profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The proteolysis targeting chimera GMB-475 combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LPA81: Pioneering a Highly Effective PROTAC for Targeting BCR-ABL1 in Chronic Myeloid Leukemia [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Validating Siais178 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Siais178 with alternative BCR-ABL targeting agents, focusing on methods to validate target engagement in a cellular context. We present supporting experimental data, detailed protocols for key validation assays, and visualizations to elucidate signaling pathways and experimental workflows.
Introduction to this compound and the BCR-ABL Target
Chronic Myeloid Leukemia (CML) is driven by the constitutively active BCR-ABL fusion protein, a tyrosine kinase that promotes uncontrolled cell proliferation and survival.[1] this compound is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the BCR-ABL oncoprotein.[2][3] Unlike traditional tyrosine kinase inhibitors (TKIs) that only block the kinase activity of BCR-ABL, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the entire protein.[3] This is achieved by simultaneously binding to BCR-ABL and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby forming a ternary complex that triggers the degradation process.[2][3]
Comparison of this compound with Alternative BCR-ABL Inhibitors
The primary alternatives to this compound fall into two main categories: traditional Tyrosine Kinase Inhibitors (TKIs) and other BCR-ABL degrading PROTACs.
-
Tyrosine Kinase Inhibitors (TKIs): These small molecules, such as Imatinib, Dasatinib, and Bosutinib, function by competitively binding to the ATP-binding site of the ABL kinase domain, thereby inhibiting its kinase activity and downstream signaling.[2][4][5][6][7]
-
Other BCR-ABL PROTACs: These molecules, like this compound, aim to degrade the BCR-ABL protein. Examples include SNIPER(ABL)-39, which utilizes an IAP ligand instead of a VHL ligand, and GMB-475, which targets an allosteric site on the ABL kinase.[8][9][10]
The key distinction lies in the mechanism of action: inhibition versus degradation. While TKIs can be effective, their efficacy can be limited by mutations in the kinase domain that confer resistance. Degraders like this compound may overcome this resistance by eliminating the entire protein.
dot
Caption: Mechanism of Action: this compound vs. TKIs.
Quantitative Performance Comparison
The following tables summarize the in vitro performance of this compound and its alternatives against BCR-ABL.
Table 1: Potency of BCR-ABL Degraders
| Compound | E3 Ligase Recruited | DC50 (K562 cells) | Target |
| This compound | VHL | 10 nM | BCR-ABL |
| SNIPER(ABL)-39 | cIAP1/XIAP | 10 nM | BCR-ABL |
| GMB-475 | VHL | 340 nM | BCR-ABL |
DC50: Half-maximal degradation concentration.
Table 2: Proliferation Inhibition of BCR-ABL Targeting Compounds
| Compound | Mechanism | IC50 (K562 cells) |
| This compound | Degrader | 24 nM |
| Dasatinib | Inhibitor | ~3 nM |
| Imatinib | Inhibitor | ~250-500 nM |
| Bosutinib | Inhibitor | ~20-40 nM |
| GMB-475 | Degrader | ~1 µM |
| SNIPER(ABL)-39 | Degrader | ~10 nM |
IC50: Half-maximal inhibitory concentration for cell proliferation.
Experimental Protocols for Target Engagement Validation
Validating the engagement of this compound with BCR-ABL in cells is crucial. Below are detailed protocols for key experiments.
Western Blot for BCR-ABL Degradation
This is the most direct method to quantify the reduction of BCR-ABL protein levels.
Protocol:
-
Cell Culture and Treatment:
-
Culture K562 cells (a CML cell line expressing BCR-ABL) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells at a density of 5 x 10^5 cells/mL in 6-well plates.
-
Treat cells with varying concentrations of this compound (e.g., 1, 10, 100 nM), a TKI (e.g., Dasatinib at 100 nM), and a vehicle control (e.g., 0.1% DMSO) for 16-24 hours.
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on an 8% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BCR (c-Abl), phospho-STAT5, STAT5, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the BCR-ABL and p-STAT5 signals to the loading control.
-
dot
Caption: Western Blot Workflow for BCR-ABL Degradation.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement by measuring the change in thermal stability of a protein upon ligand binding.
Protocol:
-
Cell Treatment: Treat K562 cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates or intact cells at a range of temperatures.
-
Protein Extraction: Lyse the cells and separate soluble proteins from aggregated proteins by centrifugation.
-
Detection: Analyze the amount of soluble BCR-ABL at each temperature by Western blot or mass spectrometry.
-
Analysis: A shift in the melting curve of BCR-ABL in this compound-treated cells compared to the control indicates target engagement.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Co-IP can be used to demonstrate the formation of the BCR-ABL-Siais178-VHL ternary complex.
Protocol:
-
Cell Treatment: Treat K562 cells with this compound, a control compound, and a proteasome inhibitor (e.g., MG132) to prevent degradation of the complex.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against VHL or BCR-ABL conjugated to magnetic beads.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Detection: Elute the bound proteins and analyze by Western blot using antibodies against BCR-ABL and VHL. The presence of both proteins in the eluate indicates the formation of the ternary complex.
dot
Caption: Simplified BCR-ABL Signaling Pathway.
Conclusion
Validating the cellular target engagement of this compound is essential for its development as a therapeutic agent. This guide provides a framework for comparing this compound to alternative BCR-ABL inhibitors and outlines key experimental protocols to confirm its mechanism of action. The data presented demonstrates that this compound is a potent degrader of BCR-ABL, offering a distinct and potentially more advantageous therapeutic strategy compared to traditional tyrosine kinase inhibitors. The provided methodologies will enable researchers to rigorously assess the cellular activity of this compound and similar PROTAC molecules.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. A Review of the Therapeutic Role of Bosutinib in Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted Therapy Drugs for CML | American Cancer Society [cancer.org]
- 7. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The proteolysis targeting chimera GMB-475 combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Siais178-Induced Apoptosis: A Guide for Researchers
A detailed examination of the pro-apoptotic effects of Siais178 in comparison to other established apoptosis-inducing agents, supported by experimental data and protocols.
This guide provides a comprehensive comparative analysis of this compound, a novel proteolysis-targeting chimera (PROTAC), and its ability to induce apoptosis. The performance of this compound is evaluated against established anti-cancer agents—Imatinib, Dasatinib, and Venetoclax—with a focus on their efficacy in BCR-ABL-positive leukemia models. This document is intended for researchers, scientists, and drug development professionals interested in the mechanisms of targeted protein degradation and apoptosis.
Introduction to this compound
This compound is a PROTAC designed to specifically target the BCR-ABL fusion protein, a key driver in chronic myeloid leukemia (CML). It functions by hijacking the cell's ubiquitin-proteasome system, leading to the degradation of BCR-ABL. This targeted degradation inhibits downstream signaling pathways, ultimately suppressing proliferation and inducing apoptosis in cancer cells.
Comparative Data on Apoptosis Induction
To provide a clear comparison of the apoptotic efficacy of this compound and other relevant compounds, the following tables summarize key performance indicators from various in vitro studies. While specific quantitative data for this compound-induced apoptosis from Annexin V or caspase activity assays were not available in the provided search results, its pro-apoptotic activity is qualitatively established. For a direct comparison, data for Imatinib and Dasatinib in the K562 cell line (a BCR-ABL positive CML line) and for Venetoclax in a relevant leukemia cell line are presented.
Table 1: Comparative Analysis of Apoptosis Induction by Annexin V/PI Staining
| Compound | Cell Line | Concentration | Treatment Time | % of Apoptotic Cells (Early + Late) | Reference |
| This compound | K562 | Various | - | Data Not Available | - |
| Imatinib | K562 | 1 µM | 48h | ~35% | [1] |
| K562 | 5 µM | 24h | ~70% | [2] | |
| Dasatinib | K562 | 100 nM | 72h (4h exposure) | Drug-specific apoptosis observed | [3] |
| Venetoclax | MOLM-13 | 0.01 µM (in combination) | 12h | ~70% | [4] |
| T-ALL Blasts | - | - | Significant increase vs. control | [1] |
Table 2: Comparative Analysis of Caspase-3/7 Activity
| Compound | Cell Line | Concentration | Treatment Time | Fold Increase in Caspase-3/7 Activity | Reference |
| This compound | K562 | - | - | Data Not Available | - |
| Imatinib | K562 | 1 µM | 48h | Cleaved caspase-3 detected | [1] |
| Dasatinib | K562R (Imatinib-resistant) | Dose-dependent | 24h | Significant increase in activated caspase-3 | [5] |
| Venetoclax | AML cell lines | Various | 24h | Increased cleaved caspase-3 | [3] |
Table 3: Comparative Analysis of PARP Cleavage
| Compound | Cell Line | Concentration | Treatment Time | Observation | Reference |
| This compound | K562 | - | - | Data Not Available | - |
| Imatinib | K562 | 50 µM | 48h | Increased cleaved PARP | [6] |
| Dasatinib | CLL cells | - | - | Cleavage of PARP observed | [7] |
| Venetoclax | AML cell lines | Various | - | Increased cleaved PARP | [8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Signaling Pathways
Caption: this compound-induced apoptosis signaling pathway.
Caption: Comparative overview of apoptosis induction pathways.
Experimental Workflows
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Caption: Experimental workflow for fluorometric caspase activity assay.
Detailed Experimental Protocols
Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol is for the quantitative analysis of apoptosis by detecting the externalization of phosphatidylserine and membrane integrity.
Materials:
-
K562 cells
-
This compound, Imatinib, Dasatinib, or Venetoclax
-
Phosphate-Buffered Saline (PBS)
-
10X Annexin V Binding Buffer (0.1 M Hepes/NaOH (pH 7.4), 1.4 M NaCl, 25 mM CaCl2)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution (1 mg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed K562 cells at a density of 2 x 10^5 cells/mL and treat with the desired concentrations of this compound or other compounds for the indicated time. Include an untreated control.
-
Cell Harvesting: After treatment, collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Cell Density Adjustment: Determine the cell concentration and adjust it to 1 x 10^6 cells/mL with 1X Binding Buffer.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[6][9][10][11]
Fluorometric Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7 in cell lysates.
Materials:
-
Treated and untreated K562 cells
-
Cell Lysis Buffer
-
Caspase Assay Buffer
-
Dithiothreitol (DTT)
-
Caspase-3/7 fluorogenic substrate (e.g., Ac-DEVD-AMC)
-
96-well microplate reader with fluorescence detection
Procedure:
-
Cell Lysis: After treatment, pellet the cells and lyse them in a suitable lysis buffer on ice.
-
Lysate Preparation: Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Reaction Setup: In a 96-well plate, add cell lysate to each well.
-
Substrate Addition: Prepare a reaction mix containing the caspase assay buffer, DTT, and the fluorogenic substrate. Add the reaction mix to each well containing cell lysate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.[12]
Western Blotting for Cleaved PARP and Caspase-3
This protocol detects the cleavage of key apoptotic proteins, PARP and caspase-3.
Materials:
-
Treated and untreated K562 cells
-
RIPA Lysis Buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-cleaved PARP, anti-cleaved caspase-3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.[13][14][15]
Conclusion
This compound represents a promising therapeutic strategy for BCR-ABL-positive leukemias by inducing targeted protein degradation and subsequent apoptosis. While direct quantitative comparisons of its apoptotic potential are limited by the availability of specific data, its mechanism of action strongly supports its pro-apoptotic efficacy. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and further elucidate the apoptotic mechanisms of this compound and other novel anti-cancer agents.
References
- 1. Apoptosis and autophagy have opposite roles on imatinib-induced K562 leukemia cell senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acute dasatinib exposure commits Bcr-Abl–dependent cells to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Artesunate improves venetoclax plus cytarabine AML cell targeting by regulating the Noxa/Bim/Mcl-1/p-Chk1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic Effects of Some Flavonoids and Imatinib on the K562 Chronic Myeloid Leukemia Cell Line: Data Analysis Using the Combination Index Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combined venetoclax and alvocidib in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. biocompare.com [biocompare.com]
- 14. Cleaved PARP (Asp214) (D64E10) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
Validating the Ternary Complex Formation of Siais178: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental data to validate the formation of the Siais178-induced ternary complex, composed of the target protein BCR-ABL and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This compound is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the oncogenic fusion protein BCR-ABL, a key driver in chronic myeloid leukemia (CML).[1][2][3] The formation of a stable ternary complex is the critical initiating step for the subsequent ubiquitination and proteasomal degradation of BCR-ABL.[4][5] This guide will objectively compare the performance of this compound with relevant controls and provide detailed experimental protocols for key validation assays.
Data Presentation
The following tables summarize the quantitative data from key experiments designed to validate and characterize the this compound-induced ternary complex.
Table 1: Cellular Activity of this compound and Control Compounds
| Compound | Target | Cell Line | IC50 (nM) | DC50 (nM) |
| This compound | BCR-ABL | K562 | 24 | 8.5 |
| Dasatinib | BCR-ABL | K562 | >1000 (in terms of degradation) | - |
| Inactive Epimer of this compound | BCR-ABL | K562 | >1000 | >1000 |
IC50: Half-maximal inhibitory concentration for cell proliferation. DC50: Half-maximal degradation concentration. Data compiled from multiple sources indicating this compound's potent degradation activity compared to its parent inhibitor and inactive control.[6][7]
Table 2: Ternary Complex Formation and Target Engagement
| Assay | Compound | Condition | Result | Interpretation |
| NanoBiT Luciferase Complementation | This compound (1 µM) | N-SmBit-BCR-ABL and N-LgBit-VHL in HEK293 cells | Increased Luminescence | Induces ternary complex formation |
| NanoBiT Luciferase Complementation | Inactive Epimer (1 µM) | N-SmBit-BCR-ABL and N-LgBit-VHL in HEK293 cells | No significant change in Luminescence | Does not induce ternary complex formation |
| NanoBiT Luciferase Complementation | This compound + Dasatinib (10 µM pretreatment) | N-SmBit-BCR-ABL and N-LgBit-VHL in HEK293 cells | Disruption of Luminescence signal | Ternary complex formation is dependent on this compound binding to BCR-ABL |
| Co-Immunoprecipitation | This compound | K562 cell lysate | Pull-down of VHL with BCR-ABL | This compound promotes the interaction between BCR-ABL and VHL |
This table summarizes the direct evidence of this compound-mediated ternary complex formation.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (IC50 Determination)
-
Cell Line: K562 (BCR-ABL positive human CML cell line).
-
Method: Cells are seeded in 96-well plates and treated with serial dilutions of this compound, dasatinib, or the inactive epimer for 72 hours.
-
Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Procedure: After the incubation period, CellTiter-Glo® reagent is added to each well, and luminescence is measured using a plate reader.
-
Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response curve using non-linear regression.
Western Blot for Protein Degradation (DC50 Determination)
-
Cell Line: K562 cells.
-
Method: Cells are treated with varying concentrations of this compound or control compounds for 16 hours.[8]
-
Procedure:
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against BCR-ABL and a loading control (e.g., GAPDH or β-actin).
-
Incubate with HRP-conjugated secondary antibodies and detect with an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Densitometry is used to quantify band intensities. The half-maximal degradation concentration (DC50) is determined by plotting the percentage of remaining BCR-ABL protein against the compound concentration.
NanoBiT® Luciferase Complementation Assay for Ternary Complex Formation
-
Principle: This assay measures the proximity of two proteins in live cells.[5] The luciferase enzyme is split into two subunits, Large Bit (LgBit) and Small Bit (SmBit), which are fused to the proteins of interest. Upon protein interaction, the subunits come together to form an active enzyme, generating a luminescent signal.
-
Constructs: N-terminally tagged SmBit-BCR-ABL and N-terminally tagged LgBit-VHL.
-
Cell Line: HEK293 cells co-transfected with the SmBit and LgBit fusion constructs.
-
Procedure:
-
Analysis: An increase in luminescence indicates the formation of the ternary complex.
Co-Immunoprecipitation (Co-IP)
-
Cell Line: K562 cells.
-
Method: This technique is used to pull down a protein complex from a cell lysate using an antibody specific to one of the proteins in the complex.
-
Procedure:
-
Treat K562 cells with this compound or DMSO (vehicle control).
-
Lyse the cells in a non-denaturing lysis buffer.
-
Incubate the lysate with an antibody against BCR-ABL overnight.
-
Add protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads to remove non-specific binders.
-
Elute the bound proteins and analyze by Western blot using antibodies against VHL and BCR-ABL.
-
-
Analysis: The presence of VHL in the BCR-ABL immunoprecipitate from this compound-treated cells confirms the formation of the ternary complex.
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Mechanism of this compound-induced BCR-ABL degradation.
Caption: Experimental workflow for validating this compound activity.
Caption: this compound disrupts the BCR-ABL signaling pathway.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Discovery of this compound as an Effective BCR-ABL Degrader by Recruiting Von Hippel-Lindau (VHL) E3 Ubiquitin Ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 5. Ternary Complex Formation [promega.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal Procedures for SIAIS178: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like SIAIS178 are paramount for laboratory safety and environmental protection. As a potent and selective BCR-ABL degrader, this compound is classified as a research chemical with potential cytotoxic and hazardous properties. In the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions, this guide provides essential, step-by-step procedures for its safe management and disposal, based on general principles for hazardous chemical waste.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to adhere to standard laboratory safety protocols for potent compounds. Always work in a designated area, such as a chemical fume hood, to minimize inhalation exposure. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, is mandatory.
Quantitative Data on this compound
While specific quantitative data regarding the direct environmental or decomposition hazards of this compound are not publicly available, researchers should be aware of its potent biological activity. The following table outlines key in-vitro efficacy data, which underscores the need for careful handling and disposal to prevent unintended biological effects.
| Metric | Value | Cell Line | Notes |
| IC₅₀ | 24 nM | K562 | Indicates the concentration at which 50% of cell proliferation is inhibited. |
| DC₅₀ | 8.5 nM | K562 | Represents the concentration required to degrade 50% of the target protein (BCR-ABL). |
This high potency at nanomolar concentrations signifies that even minute quantities of this compound can have significant biological effects, necessitating a rigorous disposal protocol.
Step-by-Step Disposal Procedures
The following procedures are based on general guidelines for the disposal of hazardous and cytotoxic research chemicals. Always consult and adhere to your institution's specific hazardous waste management protocols.
1. Deactivation of Liquid Waste: For solutions containing this compound, a chemical deactivation step is recommended before collection as hazardous waste. A common method for deactivating many organic and cytotoxic compounds is treatment with a solution of sodium hypochlorite (bleach).
-
Experimental Protocol for Deactivation:
-
Working in a chemical fume hood, carefully add the this compound solution to a larger container of a suitable bleach solution (e.g., a 10% bleach solution). A ratio of at least 10 parts bleach solution to 1 part this compound solution is recommended.
-
Allow the mixture to react for a minimum of 24 hours to ensure complete deactivation.
-
After deactivation, the resulting solution should still be treated as hazardous chemical waste.
-
2. Collection of Waste:
-
Liquid Waste: Collect all deactivated solutions and untreated liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the solvents used.
-
Solid Waste: All solid waste, including contaminated consumables (e.g., pipette tips, vials, gloves, and absorbent paper), should be collected in a separate, clearly labeled hazardous waste container.
-
Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
3. Labeling and Storage:
-
Properly label all waste containers with the words "Hazardous Waste," the full chemical name "this compound," and the primary hazards (e.g., "Cytotoxic," "Toxic").
-
Indicate the composition of the waste, including all solvents.
-
Store the waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound or its contaminated materials down the drain or in the regular trash.
Experimental Workflow and Signaling Pathway Diagrams
To provide a clearer understanding of the operational and logical relationships in handling and disposing of this compound, the following diagrams have been generated.
Caption: Workflow for the safe disposal of this compound waste.
Caption: Mechanism of action of this compound leading to BCR-ABL degradation.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting personnel and the environment from potential harm. These guidelines are intended to supplement, not replace, your institution's established safety and waste disposal protocols.
Navigating the Handling of Siais178: A Guide to Safety and Disposal
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent, novel compounds like Siais178. This document provides essential, immediate safety and logistical information for the handling and disposal of this compound, a potent and selective BCR-ABL degrader based on Proteolysis Targeting Chimera (PROTAC) technology.[1][2][3] Adherence to these guidelines is critical to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
Given the potent nature of this compound, a comprehensive approach to safety involving a combination of personal protective equipment and engineering controls is mandatory. For potent compounds, standard laboratory PPE may be insufficient. The following table outlines the recommended PPE and engineering controls for handling this compound.
| Equipment/Control | Specification | Purpose |
| Primary Engineering Control | Chemical Fume Hood or Isolator | To provide primary containment and prevent inhalation of aerosols or dust. For highly potent compounds, an isolator is recommended.[4] |
| Gloves | Double-gloving with nitrile gloves | To prevent skin contact. Change gloves frequently and immediately if contaminated. |
| Eye Protection | Safety goggles or a face shield | To protect eyes from splashes or aerosols. |
| Lab Coat | Disposable, back-closing lab coat | To protect personal clothing and skin from contamination. |
| Respiratory Protection | N95 or higher-rated respirator | Recommended when handling the solid compound outside of a primary engineering control, or if aerosolization is possible. |
Operational Plan for Handling this compound
A clear and well-defined operational plan is crucial for the safe handling of potent compounds. The following step-by-step guidance should be followed:
1. Preparation and Weighing:
-
All handling of solid this compound should be conducted within a certified chemical fume hood or an isolator to minimize the risk of inhalation.[4]
-
Before handling, ensure all necessary PPE is donned correctly.
-
Use dedicated equipment (spatulas, weigh boats) for handling this compound. If not possible, thoroughly clean and decontaminate equipment after use.
-
When weighing, use a balance with a draft shield within the containment device.
2. Solution Preparation:
-
Prepare solutions in a well-ventilated chemical fume hood.
-
Add the solvent to the solid this compound slowly to avoid splashing.
-
Ensure the vial or container is securely capped after the solution is prepared.
3. Experimental Use:
-
Clearly label all containers with the compound name, concentration, and date.
-
When transferring solutions, use appropriate tools such as calibrated pipettes to minimize drips and aerosols.
-
Conduct all experimental procedures involving this compound within a designated and clearly marked area.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed hazardous waste bag or container. |
| Liquid Waste (e.g., unused solutions) | Collect in a labeled, sealed, and chemically compatible hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. |
| Contaminated PPE (e.g., gloves, lab coats) | Dispose of in a designated hazardous waste container immediately after use. |
Experimental Protocol: General Procedure for In Vitro Cell Treatment
The following is a general protocol for treating adherent cells with this compound in a multi-well plate format.
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight in a cell culture incubator.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From the stock solution, prepare serial dilutions to the desired final concentrations in cell culture medium.
-
Cell Treatment: Carefully remove the old medium from the wells. Add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Return the plate to the cell culture incubator and incubate for the desired treatment duration.
-
Downstream Analysis: After incubation, the cells can be harvested for various downstream analyses, such as western blotting to assess protein degradation or cell viability assays.
Visualizing the Mechanism of Action and Workflow
To understand the operational context, it is helpful to visualize the mechanism of this compound and the general workflow for its use.
Caption: Mechanism of this compound-mediated BCR-ABL degradation.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
